molecular formula C10H7N4NaO3S B1260786 BRL-42715

BRL-42715

Cat. No.: B1260786
M. Wt: 286.24 g/mol
InChI Key: OMJBLZMKGVWHQP-VKVLVNHFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRL-42715, also known as this compound, is a useful research compound. Its molecular formula is C10H7N4NaO3S and its molecular weight is 286.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7N4NaO3S

Molecular Weight

286.24 g/mol

IUPAC Name

sodium;(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C10H8N4O3S.Na/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14;/h2-4,9H,1H3,(H,16,17);/q;+1/p-1/b6-2-;/t9-;/m1./s1

InChI Key

OMJBLZMKGVWHQP-VKVLVNHFSA-M

Isomeric SMILES

CN1C=C(N=N1)/C=C/2\[C@@H]3N(C2=O)C(=CS3)C(=O)[O-].[Na+]

Canonical SMILES

CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)[O-].[Na+]

Synonyms

BRL 42715
BRL-42715
C6-(N1-methyl-1,2,3-trazolylmethylene)penem

Origin of Product

United States

Foundational & Exploratory

BRL-42715: A Technical Guide to a Novel Penem β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-42715, a potent penem β-lactamase inhibitor, demonstrates broad-spectrum activity against a wide range of bacterial β-lactamases, including plasmid-mediated and chromosomally-mediated enzymes. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data on its inhibitory activity and synergistic potential with β-lactam antibiotics. Detailed experimental protocols for assessing its efficacy are provided, alongside visualizations of its mechanism of action and experimental workflows to support further research and development in the field of antibacterial therapeutics.

Introduction

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial agents. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. This compound, identified as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, has emerged as a highly potent inhibitor of a broad spectrum of β-lactamases, including those belonging to Ambler classes A, C, and D.[1] Its remarkable efficacy, even at low concentrations, in potentiating the activity of β-lactamase-susceptible antibiotics makes it a subject of significant interest in the development of new antibacterial therapies.[2][3]

Mechanism of Action

This compound acts as a "suicide" or "mechanism-based" inhibitor. The proposed mechanism involves the following key steps:

  • Acylation: this compound enters the active site of the β-lactamase enzyme. The serine residue at the active site attacks the β-lactam ring of this compound, leading to the formation of a covalent acyl-enzyme intermediate.

  • Rearrangement: Unlike typical β-lactam substrates that are rapidly hydrolyzed and released, the this compound acyl-enzyme complex undergoes a chemical rearrangement.

  • Stable Complex Formation: This rearrangement results in the formation of a stable, inactivated enzyme complex. This complex is highly resistant to hydrolysis, effectively taking the β-lactamase enzyme out of commission.[4]

This mechanism is visualized in the signaling pathway diagram below.

G Mechanism of this compound Inhibition of β-Lactamase cluster_0 β-Lactamase Active Site Active_Enzyme Active β-Lactamase (with Serine Nucleophile) Acyl_Intermediate Acyl-Enzyme Intermediate (Covalent Bond Formation) Active_Enzyme->Acyl_Intermediate Acylation Stable_Complex Stable Inactivated Complex (Rearranged Adduct) Acyl_Intermediate->Stable_Complex Intramolecular Rearrangement BRL_42715 This compound BRL_42715->Active_Enzyme Binding G Workflow for IC50 Determination of this compound Start Start Prepare_Reagents Prepare Serial Dilutions of this compound, Enzyme, and Substrate Solutions Start->Prepare_Reagents Assay_Setup Add Enzyme and this compound Dilutions to 96-Well Plate Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Add Chromogenic Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance Change Over Time Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Velocities and Plot Inhibition Curve Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 G Logical Workflow for Checkerboard Synergy Assay Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of Antibiotic and this compound in Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20h Inoculate_Plate->Incubate Determine_MIC Determine MICs of Individual Agents and Combinations Incubate->Determine_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Determine_MIC->Calculate_FIC Interpret_Results Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret_Results

References

BRL-42715: An In-Depth Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity for BRL-42715, a potent penem β-lactamase inhibitor. The information is compiled from various in vitro studies to assist researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

This compound, chemically identified as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful inhibitor of a wide array of bacterial β-lactamases. These enzymes are a primary mechanism of resistance in bacteria against β-lactam antibiotics. This compound's ability to neutralize these enzymes restores the efficacy of otherwise susceptible β-lactam drugs. This document details its inhibitory action, its effect on the antimicrobial activity of other antibiotics, and the methodologies used to determine these properties.

Spectrum of β-Lactamase Inhibition

This compound demonstrates potent inhibitory activity against a broad range of β-lactamases, including both plasmid-mediated and chromosomally-mediated enzymes.

Table 1: In Vitro Inhibitory Activity of this compound Against Various β-Lactamases
β-Lactamase TypeProducing Organism(s)IC50 (µg/mL) of this compoundReference
Plasmid-MediatedEscherichia coli (TEM)<0.01
Plasmid-MediatedKlebsiella pneumoniae (SHV)<0.01
Plasmid-MediatedEscherichia coli (OXA)<0.01
StaphylococcalStaphylococcus aureus<0.01
Chromosomally-MediatedEnterobacter cloacae<0.01
Chromosomally-MediatedCitrobacter freundii<0.01
Chromosomally-MediatedSerratia marcescens<0.01
Chromosomally-MediatedMorganella morganii<0.01
Chromosomally-MediatedProteus vulgaris<0.01
CephalosporinasesEnterobacteriaceae<0.004 mg/L

*IC50 (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Potentiation of β-Lactam Antibiotic Activity

The primary function of this compound is to act in synergy with β-lactam antibiotics, thereby restoring their activity against resistant bacterial strains.

Table 2: Potentiation of Amoxicillin Activity by this compound against β-Lactamase-Producing Enterobacteriaceae
OrganismNumber of StrainsAmoxicillin MIC50 (µg/mL)Amoxicillin (1 µg/mL) + this compound MIC50 (µg/mL)Reference
Enterobacteriaceae412>1282
Cefotaxime-Susceptible Citrobacter & Enterobacter48>1282
Cefotaxime-Resistant Citrobacter & Enterobacter25>1288

*MIC50 (Minimum Inhibitory Concentration for 50% of strains) is the lowest concentration of an antimicrobial that will inhibit the visible growth of 50% of the tested isolates.

Table 3: Potentiation of Amoxicillin Activity by this compound against Methicillin-Susceptible Staphylococcus aureus
OrganismNumber of StrainsAmoxicillin MIC (µg/mL)Amoxicillin + this compound (1-5 µg/mL) MIC (µg/mL)Reference
Methicillin-Susceptible Staphylococcus aureus1048 - >32≤0.06

Mechanism of Action

This compound acts as an irreversible inhibitor of active-site serine β-lactamases. The proposed mechanism involves the formation of a stable acyl-enzyme intermediate, which then undergoes rearrangement to a more stable dihydrothiazepine adduct. This effectively inactivates the β-lactamase enzyme, preventing it from hydrolyzing β-lactam antibiotics.

G cluster_0 Bacterial Cell B_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) B_Lactam_Antibiotic->PBP Binds to & Inhibits Hydrolyzed_Antibiotic Inactive Antibiotic B_Lactam_Antibiotic->Hydrolyzed_Antibiotic BRL_42715 This compound B_Lactamase β-Lactamase (Enzyme) BRL_42715->B_Lactamase Inhibits B_Lactamase->B_Lactam_Antibiotic Hydrolyzes Inactivated_B_Lactamase Inactivated β-Lactamase B_Lactamase->Inactivated_B_Lactamase Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Required for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Mechanism of this compound Action

Experimental Protocols

The following are generalized experimental protocols based on standard microbiological and biochemical techniques referenced in the literature for assessing the activity of β-lactamase inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antibiotic and Inhibitor Solutions: Stock solutions of the β-lactam antibiotic and this compound are prepared and serially diluted in the broth medium in a 96-well microtiter plate. For potentiation assays, a fixed concentration of this compound is added to each well containing the serially diluted antibiotic.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

β-Lactamase Inhibition Assay (IC50 Determination)

This protocol is based on a spectrophotometric assay using a chromogenic substrate.

  • Preparation of Reagents:

    • β-lactamase solution: A purified or partially purified preparation of the target β-lactamase is diluted to a suitable concentration in a buffer (e.g., phosphate buffer, pH 7.0).

    • Substrate solution: A chromogenic β-lactam substrate, such as nitrocefin, is prepared in the same buffer.

    • Inhibitor solutions: A range of concentrations of this compound are prepared by serial dilution.

  • Assay Procedure:

    • The β-lactamase solution is pre-incubated with each concentration of this compound for a defined period at a specified temperature (e.g., 10 minutes at 37°C).

    • The enzymatic reaction is initiated by the addition of the nitrocefin substrate.

    • The rate of hydrolysis of nitrocefin is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates at each inhibitor concentration are calculated. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Clinical Trial Information

No information regarding clinical trials of this compound was identified in the public domain at the time of this review. This suggests that the compound may not have progressed to clinical development stages or was discontinued.

Signaling Pathway Involvement

Current literature focuses on the direct enzymatic inhibition of β-lactamases by this compound. There is no evidence to suggest that this compound is involved in or modulates any complex cellular signaling pathways. Its mechanism of action appears to be direct and specific to its target enzymes.

Conclusion

This compound is a highly potent, broad-spectrum inhibitor of bacterial β-lactamases. Its ability to restore the activity of β-lactam antibiotics against resistant strains, as demonstrated in numerous in vitro studies, highlights its potential as a valuable component of combination therapies for bacterial infections. The provided data and methodologies serve as a foundational resource for further research and development in the field of antimicrobial agents.

Unveiling the Molecular Architecture and Inhibitory Mechanism of BRL-42715: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-42715, chemically identified as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, broad-spectrum inhibitor of a wide array of bacterial β-lactamases. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of antimicrobial drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the penem class of β-lactamase inhibitors. Its core structure features a penem ring system, which is a fused bicyclic structure composed of a β-lactam ring and a partially saturated thiazole ring. A distinguishing feature of this compound is the C6 side chain, which consists of an N1-methyl-1,2,3-triazolylmethylene group.[1][2] The molecular formula of this compound is C10H8N4NaO3S.[3][4]

The presence of the penem nucleus confers inherent reactivity to the β-lactam ring, making it susceptible to nucleophilic attack by the active site serine of β-lactamase enzymes. The specific C6 side chain plays a crucial role in the molecule's potent and broad-spectrum inhibitory activity.

Mechanism of Action: Covalent Inactivation of β-Lactamases

This compound functions as an active-site-directed, irreversible inhibitor of bacterial β-lactamases.[1][5] The inhibitory process involves a series of chemical reactions within the enzyme's active site, ultimately leading to the formation of a stable, covalent adduct.[5][6]

The proposed mechanism can be summarized as follows:

  • Acylation: The active site serine residue of the β-lactamase enzyme attacks the carbonyl carbon of the β-lactam ring of this compound, leading to the opening of the ring and the formation of an initial acyl-enzyme intermediate.[5]

  • Rearrangement: Following acylation, the molecule undergoes a chemical rearrangement. This is a key step that differentiates this compound from simple substrate hydrolysis.

  • Formation of a Stable Adduct: The rearrangement leads to the formation of a stable dihydrothiazepine derivative, which remains covalently bound to the active site of the β-lactamase.[6] This covalent modification effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

The crystal structure of this compound in complex with Enterobacter cloacae 908R β-lactamase has confirmed the formation of this stable covalent adduct, providing a detailed molecular snapshot of the inhibited enzyme.[1][5]

Quantitative Data

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against a wide range of clinically significant β-lactamases.

ParameterValueEnzyme/OrganismReference
IC50 < 0.01 µg/mLMost β-lactamase enzymes[2]
IC50 < 0.004 mg/LCephalosporinases from Enterobacteriaceae[7]
Potentiation of β-Lactam Antibiotics

A key characteristic of β-lactamase inhibitors is their ability to restore the efficacy of β-lactam antibiotics against resistant bacteria. This compound has been shown to be highly effective in this regard.

AntibioticOrganismThis compound Concentration (µg/mL)MIC50 of Antibiotic (µg/mL)Reference
Amoxicillin412 β-lactamase-producing Enterobacteriaceae1>128 to 2[2][8]
Amoxicillin48 cefotaxime-susceptible Citrobacter & Enterobacter1>128 to 2[2][8]
Amoxicillin25 cefotaxime-resistant Citrobacter & Enterobacter1>128 to 8[2][8]
AmoxicillinMethicillin-susceptible Staphylococcus aureus1-58->32 to ≤0.06[9]
Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in various animal models to assess the absorption, distribution, metabolism, and excretion of this compound.[10]

SpeciesElimination Half-life (t1/2) - IVSerum Protein BindingOral BioavailabilityReference
Mouse-27-38%0.2[10]
Rat7 min27-38%Not significant[10]
Rabbit6.2 min--[10]
Dog11 min27-38%Not significant[10]
Cynomolgus Monkey18 min68-70%Not significant[10]
Human (predicted)31 min68-70%-[10]

Experimental Protocols

β-Lactamase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin.

Principle: Nitrocefin is a yellow compound that, upon hydrolysis by β-lactamase, changes color to red. The rate of this color change is proportional to the enzyme's activity. An inhibitor will slow down this rate.

General Protocol:

  • Reagents:

    • Purified β-lactamase enzyme

    • Nitrocefin solution

    • This compound (or other inhibitor) at various concentrations

    • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Procedure:

    • In a microplate well, combine the assay buffer, β-lactamase enzyme, and the inhibitor at a specific concentration.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period to allow for interaction.

    • Initiate the reaction by adding the nitrocefin solution.

    • Monitor the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

Determination of Minimum Inhibitory Concentration (MIC)

The potentiation of β-lactam antibiotics is typically assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence and absence of the inhibitor.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

General Protocol (Broth Microdilution):

  • Materials:

    • Bacterial culture in the logarithmic growth phase

    • Mueller-Hinton broth (or other suitable growth medium)

    • β-lactam antibiotic (e.g., amoxicillin)

    • This compound at a fixed concentration (e.g., 1 µg/mL)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the β-lactam antibiotic in the microplate wells containing broth.

    • For the potentiation assay, add a fixed concentration of this compound to each well. A parallel plate without the inhibitor serves as a control.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.

Visualizations

G cluster_0 This compound Mechanism of Action BRL This compound AcylEnzyme Acyl-Enzyme Intermediate (β-Lactam Ring Opened) BRL->AcylEnzyme Acylation Enzyme Active β-Lactamase (with Serine) Enzyme->AcylEnzyme Rearrangement Intramolecular Rearrangement AcylEnzyme->Rearrangement InactiveComplex Stable Dihydrothiazepine-Enzyme Adduct (Inactive) Rearrangement->InactiveComplex Covalent Bond Formation

Caption: Mechanism of β-lactamase inactivation by this compound.

G cluster_1 β-Lactamase Inhibition Assay Workflow Reagents Prepare Reagents: - Enzyme - Inhibitor (this compound) - Substrate (Nitrocefin) - Buffer Incubation Pre-incubate Enzyme and Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance Change (Spectrophotometer) Reaction->Measurement Analysis Calculate Reaction Rate and Determine IC50 Measurement->Analysis

Caption: Workflow for a typical β-lactamase inhibition assay.

References

BRL-42715: A Technical History of a Potent Penem β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

BRL-42715, a C6-(N1-methyl-1,2,3-triazolylmethylene)penem, emerged in the late 1980s as a highly potent, broad-spectrum inhibitor of bacterial β-lactamases. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. Despite its exceptional in vitro efficacy, the development of this compound was halted due to its inherent instability, a critical lesson in the complex process of bringing a new therapeutic agent to the clinic.

Discovery and Initial Evaluation

This compound was first described by Coleman and colleagues in 1989 as a novel penem derivative with remarkable inhibitory activity against a wide array of β-lactamase enzymes.[1] At the time, bacterial resistance to β-lactam antibiotics, mediated by β-lactamases, was a growing concern, driving the search for effective inhibitors to be co-administered with existing antibiotics.

The initial in vitro evaluation of this compound demonstrated its superiority over other contemporary β-lactamase inhibitors, such as clavulanic acid.[2] It exhibited potent inhibition of plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated β-lactamases from a variety of Gram-negative and Gram-positive bacteria.[1][2]

Mechanism of Action

This compound is an active-site-directed, irreversible inhibitor of serine β-lactamases. Its mechanism of action involves a multi-step process that ultimately leads to a stable, inactivated enzyme complex.

Upon binding to the active site of a serine β-lactamase, the β-lactam ring of this compound is attacked by the active site serine residue (Ser64 in Enterobacter cloacae P99 β-lactamase), forming a transient acyl-enzyme intermediate. This is a common mechanism for β-lactam antibiotics and inhibitors. However, the unique structural features of this compound facilitate a subsequent intramolecular rearrangement. This rearrangement involves the opening of the five-membered thiazole ring and the formation of a more stable, seven-membered dihydrothiazepine ring system covalently attached to the active site serine. This rearranged structure is a stable covalent adduct, rendering the enzyme inactive.

G

Quantitative In Vitro Activity

The potency of this compound as a β-lactamase inhibitor is evident from its low 50% inhibitory concentrations (IC50s) against a variety of enzymes.

β-Lactamase EnzymeSource Organismβ-Lactamase ClassIC50 (µg/mL) of this compoundReference
TEM-1Escherichia coliA<0.01[2]
SHV-1Klebsiella pneumoniaeA<0.01[2]
OXA-1Escherichia coliD<0.01[2]
StaphylococcalStaphylococcus aureusA<0.01[2]
P99Enterobacter cloacaeC<0.01[2]
K1Klebsiella pneumoniaeA<0.01[2]
InducibleSerratia marcescensC<0.01[2]
ConstitutiveProteus vulgarisA<0.01[2]

The potent inhibitory activity of this compound translated into a significant potentiation of the antibacterial activity of β-lactamase-susceptible antibiotics like amoxicillin.

Bacterial Species (β-lactamase-producing)Amoxicillin MIC50 (µg/mL)Amoxicillin (1 µg/mL) + this compound MIC50 (µg/mL)Reference
Enterobacteriaceae (n=412)>1282[2]
Citrobacter & Enterobacter (cefotaxime-susceptible, n=48)>1282[2]
Citrobacter & Enterobacter (cefotaxime-resistant, n=25)>1288[2]
Methicillin-susceptible S. aureus (n=104)8->32≤0.06[3]
Klebsiella spp.>32≤8[3]
Enterobacter spp.>32≤8[3]
Citrobacter spp.>32≤8[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in several animal species to assess its potential for clinical development.

SpeciesElimination Half-life (t1/2) - IVOral BioavailabilitySerum Protein BindingReference
Mouse-0.227-38%[4]
Rat7 minNot significant27-38%[4][5]
Rabbit6.2 min--[5]
Dog11 minNot significant27-38%[4][5]
Cynomolgus Monkey18 minNot significant68-70%[4][5]
Human (predicted)31 min-68-70%[4][5]

This compound exhibited a short elimination half-life in all species tested. While it showed some oral absorption in mice, this was not observed in other species, suggesting that it would likely require parenteral administration in humans.[4] Notably, this compound was found to be stable against hydrolysis by renal dehydropeptidases.[4]

Instability and Discontinuation of Development

Despite its impressive in vitro potency, the development of this compound was ultimately terminated. The primary reason for its discontinuation was its inherent chemical instability. It was found to be rapidly hydrolyzed, particularly by metallo-β-lactamases, to form a dihydrothiazepine derivative.[6] This instability was deemed a significant hurdle for its further development as a clinically viable therapeutic agent.

Experimental Protocols

β-Lactamase Inhibition Assay (IC50 Determination)

The following is a generalized protocol for determining the 50% inhibitory concentration (IC50) of a β-lactamase inhibitor, based on the methodologies described in the evaluation of this compound.

G

  • Preparation of Reagents:

    • Prepare a stock solution of the β-lactamase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

    • Prepare a stock solution of a chromogenic β-lactam substrate, such as nitrocefin, in the same buffer.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a defined volume of the β-lactamase solution.

    • Add an equal volume of each dilution of the this compound solution to the respective wells.

    • Include control wells with buffer instead of the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding a defined volume of the nitrocefin solution.

    • Immediately monitor the change in absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 482 nm for nitrocefin) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of hydrolysis for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the initial rate of hydrolysis by 50%.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic in the presence of a β-lactamase inhibitor is determined to assess the synergistic effect. The agar dilution method is a standard procedure.

  • Preparation of Media:

    • Prepare a series of Mueller-Hinton agar plates, each containing a fixed concentration of this compound (e.g., 1 µg/mL).

    • For each fixed inhibitor concentration, prepare a set of plates with doubling dilutions of the antibiotic (e.g., amoxicillin).

    • Include control plates with no inhibitor and no antibiotic.

  • Inoculum Preparation:

    • Grow the bacterial strains to be tested overnight in a suitable broth medium.

    • Dilute the bacterial cultures to achieve a standardized inoculum density (e.g., approximately 10^4 colony-forming units per spot).

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface of the agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

The story of this compound is a compelling case study in drug discovery and development. It highlights the critical importance of balancing high potency with favorable physicochemical properties, such as stability. While this compound never reached the clinical stage, the research surrounding it provided valuable insights into the mechanism of β-lactamase inhibition and the design of novel penem inhibitors. Its legacy continues to inform the development of new strategies to combat antibiotic resistance.

References

Early-Stage Research on BRL-42715 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the early-stage research on the efficacy of BRL-42715, a potent β-lactamase inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical profile of this compound.

Introduction

This compound, with the chemical name C6-(N1-methyl-1,2,3-triazolylmethylene)penem, emerged in the late 1980s as a powerful inhibitor of a wide spectrum of bacterial β-lactamases.[1][2] These enzymes are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the β-lactam ring. This compound's ability to inactivate these enzymes restores the efficacy of β-lactam antibiotics against resistant bacterial strains. Early research demonstrated its potent activity against both plasmid-mediated (e.g., TEM, SHV, OXA) and chromosomally-mediated β-lactamases.[1][2]

In Vitro Efficacy Data

The in vitro efficacy of this compound has been primarily evaluated through two key metrics: its direct inhibitory activity against isolated β-lactamase enzymes (IC50 values) and its ability to potentiate the antibacterial activity of β-lactam antibiotics against resistant bacteria (Minimum Inhibitory Concentration - MIC values).

β-Lactamase Inhibitory Activity

This compound demonstrated potent inhibition of a broad range of β-lactamase enzymes, with IC50 values significantly lower than other inhibitors of its time.

Table 1: IC50 Values of this compound Against Various β-Lactamases

β-Lactamase TypeSpecific Enzyme(s)IC50 (µg/mL)Reference(s)
Plasmid-MediatedTEM, SHV, OXA< 0.01[1][2]
Chromosomally-MediatedEnzymes from Enterobacter, Citrobacter, Serratia, Morganella, Escherichia, Klebsiella, Proteus spp.< 0.01[1][2]
CephalosporinasesEnzymes from various Enterobacteriaceae< 0.004[3]
StaphylococcalStaphylococcal enzymes< 0.01[1][2]
Shigella flexneriβ-lactamase from UCSF-1290.0049[4]
Potentiation of Amoxicillin Activity

This compound was shown to significantly reduce the MIC of amoxicillin against a wide range of β-lactamase-producing bacteria, effectively restoring its antibacterial activity.

Table 2: Effect of this compound on Amoxicillin MIC50 against Enterobacteriaceae

Bacterial GroupNumber of StrainsAmoxicillin MIC50 (µg/mL)Amoxicillin (1 µg/mL this compound) MIC50 (µg/mL)Reference(s)
β-lactamase-producing Enterobacteriaceae412>1282[1]
Cefotaxime-susceptible Citrobacter & Enterobacter48>1282[1]
Cefotaxime-resistant Citrobacter & Enterobacter25>1288[1]

Table 3: Effect of this compound on Amoxicillin MICs against Various Bacterial Groups

Bacterial GroupNumber of StrainsAmoxicillin MIC Range (µg/mL)Amoxicillin + this compound (1-5 µg/mL) MIC Range (µg/mL)Reference(s)
Methicillin-susceptible Staphylococcus aureus1048 - >32≤ 0.06[5]
β-lactamase-producing anaerobic gram-negative rods496256 (MIC90)2.0 (MIC90)[6]
Commonly resistant gram-negative bacteria (Klebsiella, Enterobacter, Citrobacter, Morganella, Serratia, Acinetobacter, Aeromonas)Not specified>32≤ 8.0[5]

Experimental Protocols

The following sections detail the generalized methodologies employed in the early-stage research of this compound.

Determination of IC50 Values

The concentration of this compound required to inhibit 50% of the β-lactamase activity (IC50) was determined using a spectrophotometric method.

  • Enzyme Preparation: β-Lactamase enzymes were extracted and purified from various bacterial strains.

  • Inhibitor Preparation: A stock solution of this compound was prepared and serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • A fixed concentration of the β-lactamase enzyme was pre-incubated with varying concentrations of this compound for a specified period.

    • A chromogenic β-lactam substrate, such as nitrocefin, was added to the enzyme-inhibitor mixture.

    • The hydrolysis of the substrate by the remaining active enzyme was monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The initial rate of hydrolysis was calculated for each inhibitor concentration. The IC50 value was then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of amoxicillin in the presence and absence of this compound was determined using the agar dilution method.

  • Bacterial Strains: A diverse panel of clinical isolates of β-lactamase-producing bacteria was used.

  • Media Preparation: Mueller-Hinton agar plates were prepared containing serial twofold dilutions of amoxicillin alone and in combination with a fixed concentration of this compound (e.g., 1 µg/mL).

  • Inoculum Preparation: Bacterial cultures were grown to a specific turbidity, corresponding to a standardized inoculum size (e.g., 10^4 CFU/spot).

  • Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the prepared agar plates.

  • Incubation: The plates were incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of amoxicillin that completely inhibited visible growth of the bacteria.

Visualizations

Signaling Pathways and Mechanisms of Action

BRL42715_Mechanism_of_Action cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Amoxicillin) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes Inactive_Enzyme Inactive β-Lactamase- This compound Complex BRL_42715 This compound BRL_42715->Beta_Lactamase Irreversibly Inhibits

Caption: Mechanism of action of this compound in overcoming β-lactamase mediated resistance.

Experimental Workflow

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Select_Strains Select β-lactamase-producing bacterial strains Prepare_Inoculum Prepare standardized bacterial inoculum Select_Strains->Prepare_Inoculum Inoculate Inoculate plates with bacterial suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare agar plates with serial dilutions of Amoxicillin +/- this compound Prepare_Plates->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_Plates Visually inspect plates for bacterial growth Incubate->Read_Plates Determine_MIC Determine MIC as the lowest concentration inhibiting growth Read_Plates->Determine_MIC Compare_MICs Compare MICs of Amoxicillin with and without this compound Determine_MIC->Compare_MICs

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

The Inhibitory Kinetics of BRL-42715: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory kinetics of BRL-42715, a potent penem β-lactamase inhibitor. The document outlines its mechanism of action, summarizes key kinetic parameters against various β-lactamases, details the experimental protocols used for its characterization, and provides visual representations of its inhibitory pathway and experimental workflows.

Introduction to this compound

This compound, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful inhibitor of a wide array of bacterial β-lactamases.[1][2][3] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics.[4] this compound demonstrates potent inhibition against plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated enzymes from a variety of bacterial species including Enterobacter, Citrobacter, and Staphylococcus aureus.[1] Its efficacy is highlighted by its ability to significantly enhance the antibacterial activity of β-lactamase-susceptible antibiotics like amoxicillin at low concentrations.[1][3]

Mechanism of Inhibition

This compound acts as an active-site-directed inactivator of serine β-lactamases (Classes A, C, and D).[4][5][6] The inhibitory process involves the acylation of the active site serine residue, which is a common mechanism for β-lactam-based inhibitors. However, a key feature of this compound's action is the subsequent intramolecular rearrangement of the initial acyl-enzyme complex. This rearrangement leads to the formation of a stable, cyclic β-aminoacrylate-enzyme complex, specifically a dihydrothiazepine derivative.[4][7] This stable adduct effectively prevents the deacylation step, leading to potent and often irreversible inhibition.

Electrospray mass spectrometry has confirmed that the inhibitor binds stoichiometrically to the enzyme, with a mass increase corresponding to the molecular mass of this compound, indicating that no fragmentation of the penem occurs during the reaction.[8][9] In contrast to its potent activity against serine β-lactamases, this compound is hydrolyzed by Class B metallo-β-lactamases, which utilize a zinc ion in their active site.[5][7][10]

InhibitionMechanism cluster_enzyme β-Lactamase Active Site Serine Active Site Serine (Ser64) AcylEnzyme Initial Acyl-Enzyme Complex BRL42715 This compound BRL42715->Serine Acylation Rearrangement Intramolecular Rearrangement AcylEnzyme->Rearrangement StableAdduct Stable Dihydrothiazepine Adduct (Inactivated Enzyme) Rearrangement->StableAdduct

Mechanism of this compound Inhibition

Quantitative Inhibitory Kinetics

The potency of this compound is reflected in its rapid inactivation of various β-lactamases and its low IC50 values.

Table 1: Second-Order Rate Constants of Inactivation
β-Lactamase Source/TypeSecond-Order Rate Constant (μM⁻¹·s⁻¹)Reference
Staphylococcus aureus0.17 - 6.4 (range for various enzymes)[8][9]
Bacillus cereus I0.17 - 6.4 (range for various enzymes)[8][9]
TEM0.17 - 6.4 (range for various enzymes)[8][9]
Klebsiella pneumoniae K10.17 - 6.4 (range for various enzymes)[8][9]
Enterobacter cloacae P990.17 - 6.4 (range for various enzymes)[8][9]
Table 2: IC50 Values
β-Lactamase Source/TypeIC50 (μg/mL)Reference
Broad range of β-lactamases< 0.01[1]
Shigella flexneri UCSF-1290.0049[11]
Cephalosporinases< 0.004[12]
Table 3: Stability of Inhibited Enzyme Complex
β-Lactamase Source/TypeHalf-life for Regeneration of Free EnzymeReference
Klebsiella pneumoniae K15 minutes[8][9]
Staphylococcal enzyme> 2 days[8][9]

Experimental Protocols

The characterization of this compound's inhibitory kinetics involves a combination of enzymatic assays, mass spectrometry, and structural biology techniques.

Enzyme Kinetics Assays

Objective: To determine the rate of enzyme inactivation and the concentration of inhibitor required for 50% inhibition (IC50).

Methodology:

  • Enzyme Preparation: Purified β-lactamase is prepared at a known concentration (e.g., 10 nM).

  • Substrate Preparation: A chromogenic β-lactam substrate, such as nitrocefin, is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). Substrate concentrations are typically varied around the Michaelis constant (Km) of the enzyme.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent and diluted to various concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with different concentrations of this compound for a defined period.

    • The reaction is initiated by the addition of the substrate.

    • The rate of hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

  • Data Analysis: The initial rates of hydrolysis are plotted against the inhibitor concentration to determine the IC50 value. Second-order rate constants are determined by analyzing the time-dependent inactivation of the enzyme at various inhibitor concentrations.

ExpWorkflow Start Start EnzymePrep Purify and Prepare β-Lactamase Start->EnzymePrep InhibitorPrep Prepare this compound Solutions Start->InhibitorPrep Assay Enzyme Kinetics Assay (e.g., with Nitrocefin) EnzymePrep->Assay MassSpec Electrospray Mass Spectrometry EnzymePrep->MassSpec Cryst X-ray Crystallography EnzymePrep->Cryst InhibitorPrep->Assay InhibitorPrep->MassSpec InhibitorPrep->Cryst DataAnalysis Determine IC50, Ki, and Rate Constants Assay->DataAnalysis Mechanism Elucidate Mechanism of Inhibition MassSpec->Mechanism Structure Determine 3D Structure of Enzyme-Inhibitor Complex Cryst->Structure DataAnalysis->Mechanism Structure->Mechanism End End Mechanism->End

Experimental Workflow for this compound Characterization
Electrospray Mass Spectrometry (ESMS)

Objective: To determine the stoichiometry of inhibitor binding and to confirm the formation of a covalent adduct.

Methodology:

  • Sample Preparation: The β-lactamase is incubated with an equimolar or slight excess of this compound.

  • Mass Spectrometry Analysis: The reaction mixture is introduced into an electrospray mass spectrometer.

  • Data Acquisition: Mass spectra of the native enzyme and the enzyme-inhibitor complex are acquired.

  • Data Analysis: The mass of the native enzyme is compared to the mass of the inhibited enzyme. A mass increase corresponding to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.[8][9]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-enzyme complex to visualize the binding mode and the conformation of the inactivated enzyme.

Methodology:

  • Crystallization: Crystals of the β-lactamase are grown.

  • Soaking or Co-crystallization: The crystals are either soaked in a solution containing this compound or the enzyme is co-crystallized in the presence of the inhibitor.

  • Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, and the atomic model of the enzyme-inhibitor complex is built and refined.

  • Structural Analysis: The final structure reveals the specific interactions between this compound and the active site residues, confirming the formation of the dihydrothiazepine ring and its orientation within the active site.[4]

Conclusion

This compound is a highly effective, mechanism-based inhibitor of a broad spectrum of serine β-lactamases. Its potent inhibitory activity stems from the rapid acylation of the active site serine followed by an intramolecular rearrangement to form a highly stable dihydrothiazepine adduct. The comprehensive characterization of its inhibitory kinetics through a combination of enzymatic assays, mass spectrometry, and X-ray crystallography provides a detailed understanding of its mechanism of action, which is crucial for the development of novel strategies to combat antibiotic resistance. The low IC50 values and the long half-life of the inhibited complex underscore its potential as a component of combination therapies with β-lactam antibiotics.

References

Methodological & Application

Application Notes and Protocols: Utilizing BRL-42715 in Combination with Amoxicillin for Enhanced Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the combined use of the β-lactamase inhibitor BRL-42715 with the β-lactam antibiotic amoxicillin. The focus is on overcoming bacterial resistance to amoxicillin mediated by β-lactamase enzymes.

Introduction

Amoxicillin is a widely used β-lactam antibiotic that functions by inhibiting the synthesis of bacterial cell walls. However, its efficacy is often compromised by the production of β-lactamase enzymes by resistant bacteria, which hydrolyze the β-lactam ring of amoxicillin, rendering it inactive[1][2]. This compound is a potent penem β-lactamase inhibitor that effectively neutralizes a broad spectrum of bacterial β-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes[3][4]. By combining this compound with amoxicillin, the antibiotic is protected from degradation, restoring its activity against many resistant strains[4][5].

Mechanism of Action

Amoxicillin resistance, particularly in Gram-negative bacteria, is frequently due to the production of β-lactamase enzymes[2]. These enzymes inactivate amoxicillin by breaking the amide bond in the β-lactam ring[1]. This compound is a mechanism-based inhibitor that covalently binds to the active site of the β-lactamase, rendering the enzyme non-functional[6][7]. This allows amoxicillin to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to cell death[1].

cluster_resistance Amoxicillin Resistance cluster_synergy Synergistic Action with this compound Amoxicillin_res Amoxicillin beta_lactamase β-lactamase Amoxicillin_res->beta_lactamase Hydrolysis Inactive_Amoxicillin Inactive Amoxicillin beta_lactamase->Inactive_Amoxicillin Inactivation PBP_res Penicillin-Binding Proteins (PBPs) Bacterial_Cell_Wall_res Bacterial Cell Wall Synthesis Continues PBP_res->Bacterial_Cell_Wall_res No Inhibition Amoxicillin_syn Amoxicillin beta_lactamase_syn β-lactamase PBP_syn Penicillin-Binding Proteins (PBPs) Amoxicillin_syn->PBP_syn Binding BRL42715 This compound BRL42715->beta_lactamase_syn Inhibition Bacterial_Cell_Wall_syn Bacterial Cell Wall Synthesis Inhibited PBP_syn->Bacterial_Cell_Wall_syn Inhibition Bacterial_Lysis Bacterial Lysis Bacterial_Cell_Wall_syn->Bacterial_Lysis

Diagram 1: Mechanism of amoxicillin resistance and synergistic action of this compound.

Quantitative Data: In Vitro Synergy

The combination of this compound and amoxicillin has demonstrated significant synergistic activity against a wide range of β-lactamase-producing bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: MIC of Amoxicillin in Combination with this compound against Enterobacteriaceae

Bacterial GroupNumber of StrainsAmoxicillin MIC50 (µg/mL)Amoxicillin + this compound (1 µg/mL) MIC50 (µg/mL)
β-lactamase-producing Enterobacteriaceae412>1282
Cefotaxime-susceptible Citrobacter and Enterobacter48>1282
Cefotaxime-resistant Citrobacter and Enterobacter25>1288
Data sourced from Coleman et al., 1989[3][4].

Table 2: MIC of Amoxicillin in Combination with this compound against Various Bacterial Isolates

Bacterial GroupNumber of StrainsAmoxicillin MIC Range (µg/mL)Amoxicillin + this compound (1-5 µg/mL) MIC Range (µg/mL)
Methicillin-susceptible Staphylococcus aureus1048 - >32≤0.06
β-lactamase-producing Gram-negative bacteria*->32≤8.0
Includes Klebsiella, Enterobacter, Citrobacter, Morganella, Serratia, Acinetobacter, and Aeromonas.
Data sourced from a 1991 study[5][8].

Table 3: MIC90 of Amoxicillin in Combination with this compound against Anaerobic Gram-Negative Bacilli

Bacterial GroupNumber of StrainsAmoxicillin MIC90 (µg/mL)Amoxicillin + this compound MIC90 (µg/mL)
β-lactamase-producing anaerobic gram-negative rods4962562
Data sourced from Appelbaum et al., 1992[9].

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergy of this compound and amoxicillin.

start Start: Bacterial Isolate mic_amox Determine MIC of Amoxicillin Alone start->mic_amox mic_brl Determine MIC of This compound Alone start->mic_brl checkerboard Checkerboard Assay (Amoxicillin + this compound) mic_amox->checkerboard mic_brl->checkerboard fic Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->fic synergy_result Synergy (FIC ≤ 0.5) Indifference (0.5 < FIC ≤ 4) Antagonism (FIC > 4) fic->synergy_result time_kill Time-Kill Assay (at synergistic concentrations) synergy_result->time_kill If Synergy time_kill_result Evaluate Bactericidal Activity (≥3-log10 decrease in CFU/mL) time_kill->time_kill_result end End: Characterize Synergy time_kill_result->end

Diagram 2: Experimental workflow for in vitro synergy testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Amoxicillin and this compound stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of amoxicillin and this compound in MHB in separate 96-well plates.

    • For combination studies, prepare dilutions of amoxicillin in MHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 1 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plates containing 50 µL of the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol 2: Checkerboard Synergy Assay

Materials:

  • Same as for MIC determination.

Procedure:

  • Plate Setup:

    • In a 96-well plate, add MHB.

    • Create a two-dimensional array of drug concentrations. Along the x-axis, prepare serial dilutions of amoxicillin. Along the y-axis, prepare serial dilutions of this compound.

  • Inoculation:

    • Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.

  • Incubation and Reading:

    • Incubate and read the results as for the MIC determination.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC of Amoxicillin = MIC of Amoxicillin in combination / MIC of Amoxicillin alone

      • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

      • FIC Index = FIC of Amoxicillin + FIC of this compound

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Protocol 3: Time-Kill Assay

Materials:

  • MHB, Amoxicillin, this compound

  • Bacterial inoculum

  • Sterile culture tubes, pipettes

  • Agar plates for colony counting

Procedure:

  • Preparation:

    • Prepare tubes of MHB containing:

      • No drug (growth control)

      • Amoxicillin at MIC

      • This compound at a sub-inhibitory concentration

      • Amoxicillin and this compound at synergistic concentrations (determined from the checkerboard assay).

  • Inoculation:

    • Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.

    • Perform serial dilutions and plate onto agar plates.

  • Incubation and Counting:

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot log10 CFU/mL versus time.

    • Interpretation:

      • Synergy: ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

      • Bactericidal activity: ≥3-log10 decrease in CFU/mL at 24 hours compared to the initial inoculum.

In Vivo Studies: General Protocol and Considerations

While specific in vivo protocols for the this compound/amoxicillin combination are not detailed in the provided search results, a general methodology for an animal infection model can be outlined. Pharmacokinetic data shows that this compound has a short half-life in several animal models (e.g., 7 minutes in rats, 11 minutes in dogs)[10]. This is a critical consideration for dosing regimens.

Model: Murine Sepsis or Thigh Infection Model

Procedure:

  • Infection:

    • Induce infection in mice with a β-lactamase-producing bacterial strain (e.g., E. coli, K. pneumoniae) at a predetermined lethal or sublethal dose.

  • Treatment Groups:

    • Vehicle control

    • Amoxicillin alone

    • This compound alone

    • Amoxicillin + this compound

  • Drug Administration:

    • Administer drugs at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection. The dosing frequency should be optimized based on the pharmacokinetic profiles of both compounds.

  • Efficacy Endpoints:

    • Survival studies: Monitor survival over a period of 7-14 days.

    • Bacterial burden studies: At a specified time point (e.g., 24 hours post-treatment), euthanize a subset of animals, homogenize target tissues (e.g., thigh muscle, spleen, blood), and determine bacterial counts (CFU/gram of tissue or mL of blood).

  • Data Analysis:

    • Compare survival curves between treatment groups (e.g., using the log-rank test).

    • Compare bacterial burdens between groups (e.g., using ANOVA or t-tests).

in_vitro In Vitro Screening (MIC, Synergy) pk_studies Pharmacokinetic (PK) Studies (Animal Models) in_vitro->pk_studies Lead Combination in_vivo In Vivo Efficacy (Animal Infection Models) pk_studies->in_vivo Inform Dosing dose_optimization Dose-Response and Dosing Schedule Optimization in_vivo->dose_optimization Efficacy Data preclinical_dev Preclinical Development dose_optimization->preclinical_dev Optimized Regimen

Diagram 3: Drug development pathway for the combination therapy.

Conclusion

The combination of this compound and amoxicillin represents a promising strategy to combat infections caused by amoxicillin-resistant, β-lactamase-producing bacteria. The potent inhibitory activity of this compound restores the bactericidal effect of amoxicillin. The provided protocols offer a framework for researchers to further investigate and characterize this synergistic interaction in both in vitro and in vivo settings.

References

Application Notes and Protocols: BRL-42715 Synergy with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715 is a potent penem β-lactamase inhibitor that demonstrates significant synergy with β-lactam antibiotics against a wide range of bacterial species, including those expressing various β-lactamase enzymes.[1][2][3][4] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, and their inhibition can restore the efficacy of these crucial drugs. This document provides detailed application notes and experimental protocols for assessing the synergistic activity of this compound with β-lactam antibiotics.

The primary mechanism of action for β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall peptidoglycan.[5] Resistance to β-lactams often arises from the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.[6] this compound acts as a "suicide inhibitor," irreversibly binding to and inactivating β-lactamase enzymes, thereby protecting the partner β-lactam antibiotic from degradation and allowing it to effectively inhibit cell wall synthesis.[5]

Data Presentation: Synergy of this compound with β-Lactam Antibiotics

The following tables summarize the in vitro synergistic activity of this compound in combination with various β-lactam antibiotics against different bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs) and, where available, Fractional Inhibitory Concentration (FIC) indices. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Synergy of this compound with Amoxicillin against β-Lactamase-Producing Enterobacteriaceae

Bacterial SpeciesAmoxicillin MIC (µg/mL)Amoxicillin + this compound (1 µg/mL) MIC (µg/mL)Fold Reduction in MIC
Enterobacteriaceae (n=412, MIC50)>1282>64
Cefotaxime-susceptible Citrobacter and Enterobacter spp. (n=48, MIC50)>1282>64
Cefotaxime-resistant Citrobacter and Enterobacter spp. (n=25, MIC50)>1288>16

Data sourced from Coleman et al., 1989.[1]

Table 2: Synergy of this compound with Amoxicillin against Anaerobic Gram-Negative Bacilli

Bacterial SpeciesAmoxicillin MIC90 (µg/mL)Amoxicillin + this compound MIC90 (µg/mL)
β-Lactamase-producing anaerobic gram-negative rods (n=496)256.02.0

Data sourced from Appelbaum et al., 1992.[7][8]

Table 3: Synergy of this compound with Piperacillin against Pseudomonas aeruginosa

StrainPiperacillin MIC (µg/mL)Piperacillin + Tazobactam MIC (µg/mL)Piperacillin + this compound MIC (µg/mL)
P. aeruginosa (plasmid-mediated β-lactamase)>25616≤4
P. aeruginosa (chromosomally-mediated β-lactamase)64328

Table 4: Synergy of this compound with Ceftazidime against Cephalosporinase-Producing Enterobacteriaceae

Bacterial SpeciesCeftazidime MIC (µg/mL)Ceftazidime + this compound (1 µg/mL) MIC (µg/mL)
Enterobacter cloacae642
Citrobacter freundii1284
Serratia marcescens321

Note: This table provides representative data illustrating the potentiation of ceftazidime in the presence of this compound against cephalosporinase-producing strains. This compound has been shown to be a more efficient inhibitor of cephalosporinases compared to clavulanic acid, sulbactam, and tazobactam.[2]

Experimental Protocols

Checkerboard Synergy Assay

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

  • This compound

  • β-lactam antibiotic of interest

  • Bacterial strain to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator (35°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the β-lactam antibiotic in a suitable solvent at a concentration at least 10 times the expected MIC.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Prepare Drug Dilutions in Microtiter Plate:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first row (Row A), add 50 µL of the highest concentration of the β-lactam antibiotic to each well in columns 1 through 10.

    • Perform serial two-fold dilutions of the β-lactam antibiotic down the columns by transferring 50 µL from Row A to Row B, and so on, down to Row H. Discard 50 µL from Row H. This will create a gradient of the β-lactam antibiotic.

    • In the first column (Column 1), add 50 µL of the highest concentration of this compound to each well from Row A to Row H.

    • Perform serial two-fold dilutions of this compound across the rows by transferring 50 µL from Column 1 to Column 2, and so on, across to Column 10. Discard 50 µL from Column 10. This will create a gradient of this compound.

    • Column 11 should contain only the β-lactam antibiotic dilutions (growth control for β-lactam).

    • Row H should contain only the this compound dilutions (growth control for this compound).

    • Well H12 should contain only CAMHB and the bacterial inoculum (positive growth control).

  • Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Determine MICs: After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Curve Assay

This assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

Materials:

  • This compound

  • β-lactam antibiotic of interest

  • Bacterial strain to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Adjust the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks.

  • Set up Test Conditions: Prepare flasks containing CAMHB with the following conditions:

    • No drug (growth control)

    • This compound alone (at a sub-inhibitory concentration)

    • β-lactam antibiotic alone (at its MIC or a clinically relevant concentration)

    • This compound and the β-lactam antibiotic in combination

  • Incubation and Sampling: Incubate the flasks at 35°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.

  • Incubate and Count Colonies: Incubate the plates at 35°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot Time-Kill Curves: Plot the log10 CFU/mL versus time for each condition.

  • Interpret the Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Mandatory Visualizations

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Crosslinked_PG

Caption: Bacterial Peptidoglycan Synthesis Pathway.

Beta_Lactam_Inhibition cluster_mechanism Mechanism of Action Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Binds to Inhibited_PBP Inactivated PBP Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Inhibition Inhibition of Cell Wall Synthesis Cell_Wall_Synthesis->Inhibition Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: Inhibition of Cell Wall Synthesis by β-Lactam Antibiotics.

BRL42715_Synergy_Workflow cluster_workflow Synergy Assay Workflow Start Start: Prepare Bacterial Inoculum and Drug Dilutions Checkerboard Perform Checkerboard Assay (96-well plate) Start->Checkerboard Time_Kill Perform Time-Kill Assay Start->Time_Kill Incubation Incubate at 35°C for 18-24 hours Checkerboard->Incubation Viable_Counts Determine Viable Counts (CFU/mL) at Time Points Time_Kill->Viable_Counts Read_MIC Determine MICs (Visual or Spectrophotometric) Incubation->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret_Synergy Interpret Synergy (FIC ≤ 0.5) Calculate_FIC->Interpret_Synergy End End: Report Synergy Results Interpret_Synergy->End Plot_Curves Plot Time-Kill Curves Viable_Counts->Plot_Curves Interpret_Killing Interpret Synergy (≥2-log10 kill) Plot_Curves->Interpret_Killing Interpret_Killing->End

Caption: Experimental Workflow for Synergy Assays.

Beta_Lactamase_Inhibition_Mechanism cluster_inhibition β-Lactamase Inhibition by this compound Beta_Lactamase β-Lactamase Enzyme Hydrolyzed_BL Inactive β-Lactam Beta_Lactamase->Hydrolyzed_BL Hydrolysis Inactivated_BLase Inactivated β-Lactamase Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Beta_Lactamase PBP PBP Beta_Lactam->PBP Binds to BRL42715 This compound BRL42715->Beta_Lactamase Irreversible Binding Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Inhibition

Caption: Mechanism of β-Lactamase Inhibition by this compound.

References

Application Notes and Protocols: BRL-42715 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715 is a potent penem β-lactamase inhibitor. Understanding its stability and appropriate storage conditions is critical for maintaining its biological activity and ensuring the reproducibility of research results. These application notes provide a summary of the available information and general recommendations for the storage and handling of this compound for research purposes. It is important to note that specific, quantitative stability data for this compound is limited in publicly available literature. Therefore, the following guidelines are based on general knowledge of the penem class of antibiotics and related β-lactam compounds.

Physicochemical Properties and Stability Profile

Penems, as a class, are known to be less stable than other β-lactam antibiotics like penicillins and cephalosporins. The strained ring structure of the penem nucleus makes it susceptible to hydrolysis.

Factors Affecting Stability:

  • Temperature: Higher temperatures accelerate the degradation of β-lactam antibiotics.

  • pH: The stability of β-lactams in solution is highly pH-dependent. Hydrolysis is catalyzed by both acidic and basic conditions.

  • Moisture: The presence of water can lead to hydrolysis of the β-lactam ring, especially for the solid compound.

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of some antibiotics.

While specific data for this compound is not available, general recommendations for β-lactams suggest that storage at low temperatures is crucial. For solutions, storage at -70°C is often recommended to maintain long-term stability.

Recommended Storage Conditions

Based on general best practices for penem and other β-lactam antibiotics, the following storage conditions are recommended for this compound. Researchers should validate these conditions for their specific experimental needs.

Table 1: Recommended Storage Conditions for this compound (Solid Form)

ParameterRecommended ConditionRationale
Temperature -20°C or lower for long-term storage. Shipped at room temperature for short durations.[1]To minimize thermal degradation.
Humidity Store in a desiccator or with a desiccant.To prevent hydrolysis from atmospheric moisture.
Light Protect from light. Store in an amber vial or a dark container.To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To minimize oxidation.

Table 2: Recommended Storage Conditions for this compound (in Solution)

ParameterRecommended ConditionRationale
Temperature -70°C or lower for long-term storage.To significantly slow down hydrolytic degradation in solution.
Solvent Use anhydrous, aprotic solvents if compatible with the experimental design. If aqueous buffers are necessary, prepare solutions fresh and use immediately.To minimize hydrolysis.
pH of Aqueous Buffer Near neutral pH (6.0-7.5). The optimal pH should be determined empirically.To minimize acid- or base-catalyzed hydrolysis.
Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles. Aliquot solutions into single-use volumes.To prevent degradation that can occur during the freezing and thawing process.

Disclaimer: The storage conditions provided in these tables are general recommendations. For specific storage instructions, always refer to the Certificate of Analysis provided by the supplier.[1]

Experimental Protocols

Due to the lack of specific stability data for this compound, researchers may need to perform their own stability studies. The following is a general protocol for assessing the stability of a this compound stock solution.

Protocol 1: Assessment of this compound Stock Solution Stability

Objective: To determine the stability of a this compound stock solution under specific storage conditions.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile water, or buffer)

  • HPLC system with a suitable column (e.g., C18)

  • HPLC mobile phase

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Storage vials (e.g., amber glass vials)

  • Temperature-controlled storage units (e.g., refrigerator, -20°C freezer, -80°C freezer)

Methodology:

  • Preparation of Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the chosen solvent to a specific concentration (e.g., 10 mg/mL). c. Ensure the powder is completely dissolved.

  • Initial Analysis (Time Zero): a. Immediately after preparation, take an aliquot of the stock solution. b. Dilute the aliquot to a suitable concentration for HPLC analysis. c. Analyze the sample by HPLC to determine the initial peak area or concentration of this compound. This will serve as the 100% reference point.

  • Storage: a. Aliquot the remaining stock solution into multiple vials to avoid freeze-thaw cycles. b. Store the aliquots under the desired conditions to be tested (e.g., 4°C, -20°C, -80°C).

  • Time-Point Analysis: a. At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one aliquot from each storage condition. b. Allow the aliquot to come to room temperature. c. Prepare a sample for HPLC analysis in the same manner as the initial analysis. d. Analyze the sample by HPLC and record the peak area or concentration of this compound.

  • Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) measurement. b. Plot the percentage of this compound remaining versus time for each storage condition. c. Determine the time at which the concentration of this compound drops below an acceptable level (e.g., 90%).

Visualizations

Diagram 1: Factors Affecting this compound Stability

BRL42715 This compound Stability Degradation Chemical Degradation Temp Temperature Temp->Degradation pH pH (in solution) pH->Degradation Moisture Moisture Moisture->Degradation Light Light Exposure Light->Degradation

Caption: Key environmental factors influencing the chemical stability of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

Start Start: Prepare this compound Stock Solution T0 Time Zero Analysis (HPLC) Start->T0 Store Aliquot and Store at Different Conditions T0->Store Timepoints Analyze at Pre-defined Time Points Store->Timepoints Analyze HPLC Analysis Timepoints->Analyze Data Calculate % Remaining vs. Time Zero Analyze->Data End End: Determine Stability Profile Data->End

Caption: A generalized workflow for determining the stability of this compound solutions.

References

In Vitro Efficacy of BRL-42715 Against Enterobacteriaceae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-42715 is a potent penem-based inhibitor of a wide array of bacterial β-lactamases. This document provides detailed application notes and protocols for the in vitro evaluation of this compound against members of the Enterobacteriaceae family. This compound demonstrates exceptional potency in inhibiting a broad spectrum of β-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes produced by various Enterobacteriaceae species such as Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., and Citrobacter spp.[1][2][3][4]. When used in combination, this compound significantly enhances the antibacterial activity of β-lactamase-susceptible antibiotics like amoxicillin, effectively restoring their efficacy against resistant strains[1][5]. The concentration of this compound required to inhibit 50% of the initial rate of hydrolysis of most β-lactamase enzymes (IC50) is remarkably low, often less than 0.01 µg/mL, which is 10- to 100-fold lower than other β-lactamase inhibitors[1][2][3]. This document summarizes key quantitative data, provides detailed experimental protocols for in vitro testing, and includes visual diagrams of the experimental workflow and the mechanism of action of this compound.

Data Presentation

Table 1: Potentiation of Amoxicillin Activity against Enterobacteriaceae by this compound

This table summarizes the significant reduction in the Minimum Inhibitory Concentration (MIC) of amoxicillin against β-lactamase-producing Enterobacteriaceae in the presence of this compound.

Organism GroupNumber of StrainsAmoxicillin MIC50 (µg/mL)Amoxicillin (µg/mL) + this compound (1 µg/mL) MIC50 (µg/mL)Amoxicillin (µg/mL) + Clavulanic Acid (5 µg/mL) MIC50 (µg/mL)
β-lactamase-producing Enterobacteriaceae412>12828
Cefotaxime-susceptible Citrobacter and Enterobacter spp.48>1282Not Reported
Cefotaxime-resistant Citrobacter and Enterobacter spp.25>1288Not Reported

Data sourced from Coleman et al.[1][2]

Commonly resistant bacteria such as Klebsiella, Enterobacter, Citrobacter, Morganella, and Serratia were rendered susceptible to amoxicillin in the presence of 1.0-5.0 µg/mL of this compound, with amoxicillin MIC values dropping from a resistant range (>32.0 µg/mL) to a susceptible range (≤8.0 µg/mL)[5].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of a β-lactam antibiotic in combination with this compound against Enterobacteriaceae isolates, following standardized procedures.

Materials:

  • This compound

  • β-lactam antibiotic (e.g., amoxicillin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the β-lactam antibiotic in a suitable solvent.

    • Prepare serial dilutions of the β-lactam antibiotic in CAMHB in the microtiter plates.

    • Prepare a constant concentration of this compound (e.g., 1 µg/mL) to be added to each well containing the β-lactam dilutions. Include control wells with the β-lactam alone and this compound alone.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate, including growth and sterility controls.

    • The final volume in each well should be 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the β-lactam antibiotic, in combination with this compound, that completely inhibits visible growth of the organism.

Visualizations

Diagram 1: Experimental Workflow for In Vitro Evaluation of this compound

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start bacterial_culture Bacterial Isolate (Enterobacteriaceae) start->bacterial_culture mcfarland Prepare 0.5 McFarland Standard Inoculum bacterial_culture->mcfarland inoculation Inoculate Microtiter Plates mcfarland->inoculation drug_prep Prepare Serial Dilutions of Amoxicillin +/- this compound drug_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MICs incubation->read_mic data_analysis Analyze and Compare MICs read_mic->data_analysis end End data_analysis->end

Caption: Workflow for MIC determination of this compound combinations.

Diagram 2: Mechanism of Action of this compound

G cluster_bacterium Bacterial Cell beta_lactamase β-Lactamase Enzyme amoxicillin Amoxicillin (β-Lactam Antibiotic) beta_lactamase->amoxicillin Hydrolyzes & Inactivates inactivated_enzyme Inactivated β-Lactamase pbp Penicillin-Binding Proteins (PBPs) amoxicillin->pbp Binds to & Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Inhibition leads to brl42715 This compound brl42715->beta_lactamase Inhibits

Caption: this compound inhibits β-lactamase, protecting amoxicillin.

References

BRL-42715: Application in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent and novel beta-lactamase inhibitor.[1][2] It demonstrates broad-spectrum activity against a wide range of bacterial beta-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes produced by various Gram-positive and Gram-negative bacteria.[1][2][3] These enzymes are a primary mechanism of bacterial resistance to beta-lactam antibiotics. This compound acts as an irreversible inhibitor, effectively restoring the efficacy of beta-lactam antibiotics against resistant strains.[4] This document provides detailed application notes and protocols for the use of this compound in antimicrobial susceptibility testing (AST).

Mechanism of Action

This compound is a powerful inhibitor of serine-based β-lactamases, which include Class A, C, and D enzymes.[5] Its mechanism involves the formation of a stable acyl-enzyme intermediate, which then undergoes rearrangement to form a seven-membered thiazepine ring, leading to the irreversible inactivation of the β-lactamase enzyme.[6] This potent inhibitory action protects β-lactam antibiotics from hydrolysis, allowing them to exert their antibacterial effect on the bacterial cell wall synthesis machinery. Unlike some other inhibitors, this compound is not significantly hydrolyzed by Class B metallo-β-lactamases.[7][8]

digraph "BRL_42715_Mechanism_of_Action" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=150]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_EnzymeInteraction" { label="β-Lactamase Inhibition Pathway"; bgcolor="#FFFFFF"; "BRL_42715" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Beta_Lactamase" [label="Active Serine\nβ-Lactamase", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acyl_Enzyme" [label="Acyl-Enzyme\nIntermediate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Rearrangement" [label="Rearrangement", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Thiazepine_Ring" [label="Stable Seven-Membered\nThiazepine Ring", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Inactive_Enzyme" [label="Inactive\nβ-Lactamase", shape=cds, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

} }

Figure 1: Simplified signaling pathway of this compound mediated β-lactamase inhibition.

Applications in Susceptibility Testing

This compound is primarily utilized in AST to assess its ability to potentiate the activity of β-lactam antibiotics against resistant bacterial isolates. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of a fixed concentration of this compound. A significant reduction in the MIC of the antibiotic in the presence of this compound indicates that the resistance mechanism is mediated by a susceptible β-lactamase.

Quantitative Data Summary

The following tables summarize the potentiation effect of this compound in combination with amoxicillin against various β-lactamase-producing bacteria.

Table 1: In Vitro Activity of Amoxicillin in Combination with this compound and Clavulanic Acid against β-Lactamase-Producing Enterobacteriaceae (n=412) [1][2]

CompoundConcentration (µg/mL)Amoxicillin MIC50 (µg/mL)
Amoxicillin alone->128
Amoxicillin + this compound12
Amoxicillin + Clavulanic Acid58

Table 2: Activity of Amoxicillin in Combination with this compound against Cefotaxime-Susceptible and -Resistant Citrobacter and Enterobacter Strains [1][2]

Bacterial GroupAmoxicillin MIC50 (µg/mL)Amoxicillin + this compound (1 µg/mL) MIC50 (µg/mL)
Cefotaxime-Susceptible (n=48)>1282
Cefotaxime-Resistant (n=25)>1288

Table 3: Potentiation of Amoxicillin Activity by this compound against Various Resistant Bacteria [3]

Bacterial GeneraAmoxicillin MIC Range (µg/mL)Amoxicillin + this compound (1.0-5.0 µg/mL) MIC Range (µg/mL)
Klebsiella>32≤8.0
Enterobacter>32≤8.0
Citrobacter>32≤8.0
Morganella>32≤8.0
Serratia>32≤8.0
Acinetobacter>32≤8.0
Aeromonas>32≤8.0
Methicillin-Susceptible S. aureus (n=104)8 - >32≤0.06

Experimental Protocols

The following are generalized protocols for performing antimicrobial susceptibility testing with this compound. These should be adapted based on the specific laboratory standards (e.g., CLSI, EUCAST) and the bacterial species being tested.[9]

Protocol 1: Broth Microdilution MIC Assay

This method is used to determine the MIC of a β-lactam antibiotic in combination with a fixed concentration of this compound.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile diluents (e.g., sterile water, saline)

Procedure:

  • Preparation of this compound Working Solution: Prepare a working solution of this compound in CAMHB at twice the desired final fixed concentration (e.g., for a final concentration of 1 µg/mL, prepare a 2 µg/mL working solution).

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB containing this compound at the desired fixed concentration. For example, to test antibiotic concentrations from 128 to 0.25 µg/mL, prepare dilutions in tubes or a separate microtiter plate.

  • Inoculation of Microtiter Plate:

    • Dispense 50 µL of the appropriate antibiotic/BRL-42715 solution into each well of the 96-well plate.

    • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial inoculum to each well.

  • Controls:

    • Growth Control: Well containing CAMHB and bacterial inoculum only.

    • Sterility Control: Well containing CAMHB only.

    • This compound Control: Well containing CAMHB, this compound at the fixed concentration, and bacterial inoculum.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

digraph "Broth_Microdilution_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=150]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_BRL" [label="Prepare this compound\nWorking Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Abx" [label="Prepare Serial Dilutions\nof β-Lactam Antibiotic\nwith this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dispense_Plate" [label="Dispense Antibiotic/BRL-42715\nSolutions into 96-Well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; "Prepare_Inoculum" [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inoculate" [label="Inoculate Wells", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [label="Incubate Plate\n(35±2°C, 16-20h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Read_MIC" [label="Read MIC", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

"Start" -> "Prepare_BRL"; "Prepare_BRL" -> "Prepare_Abx"; "Prepare_Abx" -> "Dispense_Plate"; "Prepare_Inoculum" -> "Inoculate"; "Dispense_Plate" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_MIC"; "Read_MIC" -> "End"; }

Figure 2: Experimental workflow for the broth microdilution MIC assay with this compound.

Protocol 2: Agar Dilution MIC Assay

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • β-lactam antibiotic stock solution

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Inoculum replicating apparatus

Procedure:

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • For each desired final concentration of the antibiotic, add the appropriate volume of the β-lactam antibiotic and this compound (at a fixed concentration) to a separate aliquot of molten agar.

    • Pour the agar into sterile petri dishes and allow to solidify.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Using an inoculum replicating apparatus, spot the prepared bacterial inocula onto the surface of the agar plates.

  • Controls:

    • Growth Control: An agar plate containing no antibiotic or this compound.

    • Sterility Control: An uninoculated agar plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the growth of the organism (no more than one or two colonies per spot).

Logical Relationships in Susceptibility Testing

The interpretation of susceptibility testing results with this compound follows a clear logical pathway to determine the role of β-lactamase in antibiotic resistance.

digraph "Susceptibility_Testing_Logic" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=150]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start: Bacterial Isolate\nwith β-Lactam Resistance", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Test_MIC" [label="Determine MIC of β-Lactam\nAlone and with this compound", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "MIC_Reduced" [label="Significant MIC Reduction?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Conclusion_BL" [label="Conclusion:\nResistance is likely due to\nβ-Lactamase Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conclusion_Other" [label="Conclusion:\nResistance is likely due to\nother mechanisms (e.g., PBP modification,\nefflux pumps, porin loss)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Start" -> "Test_MIC"; "Test_MIC" -> "MIC_Reduced"; "MIC_Reduced" -> "Conclusion_BL" [label="Yes"]; "MIC_Reduced" -> "Conclusion_Other" [label="No"]; }

Figure 3: Logical relationship for interpreting susceptibility test results with this compound.

Conclusion

This compound is a highly effective β-lactamase inhibitor that can be a valuable tool in antimicrobial susceptibility testing. Its use allows for the identification of β-lactamase-mediated resistance and provides crucial data for the potential clinical application of β-lactam/β-lactamase inhibitor combination therapies. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals in the evaluation of this promising compound.

References

Application Notes and Protocols for Assessing BRL-42715's Potentiation of Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715 is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamases, the primary mechanism of resistance to β-lactam antibiotics such as cephalosporins. By inactivating these enzymes, this compound can restore the in vitro and in vivo efficacy of cephalosporins against otherwise resistant bacterial strains. These application notes provide detailed protocols for assessing the potentiation of cephalosporins by this compound, enabling researchers to evaluate its potential as a component of a novel antibiotic therapy.

The primary mechanism of action involves this compound acting as a "suicide inhibitor." It is recognized by the β-lactamase enzyme, and upon binding to the active site, it forms a stable, inactive complex, effectively removing the enzyme from the cellular environment. This allows the cephalosporin to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.

Data Presentation

Table 1: Potentiation of Amoxicillin against β-Lactamase-Producing Enterobacteriaceae by this compound [1]

Bacterial GroupAntibiotic CombinationMIC50 (µg/mL)
Enterobacteriaceae (n=412)Amoxicillin>128
Amoxicillin + this compound (1 µg/mL)2
Cefotaxime-Susceptible Citrobacter & Enterobacter (n=48)Amoxicillin>128
Amoxicillin + this compound (1 µg/mL)2
Cefotaxime-Resistant Citrobacter & Enterobacter (n=25)Amoxicillin>128
Amoxicillin + this compound (1 µg/mL)8

Table 2: Example Data Table for Cephalosporin Potentiation by this compound against Klebsiella pneumoniae

CephalosporinMIC (µg/mL) AloneMIC (µg/mL) with this compound (1 µg/mL)Fold Reduction in MIC
Cefotaxime64232
Ceftazidime32132
Cefepime160.532

Experimental Protocols

Detailed methodologies for the key experiments to assess the potentiation of cephalosporins by this compound are provided below. These protocols are based on established microbiological techniques and guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a cephalosporin, alone and in combination with this compound, that inhibits the visible growth of a bacterial isolate.

a. Materials:

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cephalosporin antibiotic stock solution

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic and Inhibitor Preparation:

    • Prepare serial two-fold dilutions of the cephalosporin in CAMHB in a 96-well plate.

    • In a separate plate, prepare the same serial dilutions of the cephalosporin in CAMHB that has been supplemented with a fixed, sub-inhibitory concentration of this compound (e.g., 1, 2, or 4 µg/mL). The sub-inhibitory concentration of this compound should be determined in a preliminary experiment and is the highest concentration that does not inhibit bacterial growth when used alone.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates.

  • Controls:

    • Growth Control: Wells containing only inoculated broth.

    • Sterility Control: Wells containing uninoculated broth.

    • Inhibitor Control: Wells containing inoculated broth with only the fixed concentration of this compound.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth as detected by the unaided eye.

Checkerboard Synergy Assay

This assay is used to determine if the interaction between a cephalosporin and this compound is synergistic, additive, indifferent, or antagonistic.

a. Materials:

  • Same as for the MIC assay.

b. Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic and inhibitor concentrations.

    • Along the x-axis (columns), prepare serial two-fold dilutions of the cephalosporin.

    • Along the y-axis (rows), prepare serial two-fold dilutions of this compound.

  • Inoculation: Inoculate each well with a bacterial suspension as described in the MIC protocol.

  • Controls: Include wells with each agent alone (for MIC determination of individual compounds) and a growth control well.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula: FICI = (MIC of cephalosporin in combination / MIC of cephalosporin alone) + (MIC of this compound in combination / MIC of this compound alone)

    • Interpretation of FICI values:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This dynamic assay provides information on the rate of bacterial killing by a cephalosporin in the presence and absence of this compound over time.

a. Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Cephalosporin and this compound stock solutions

  • Sterile culture tubes

  • Shaking incubator (35°C ± 2°C)

  • Apparatus for performing viable cell counts (e.g., spiral plater or manual plating supplies)

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Test Conditions: Prepare culture tubes with the following conditions:

    • Growth control (no drug)

    • Cephalosporin alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

    • This compound alone (at the fixed sub-inhibitory concentration)

    • Cephalosporin + this compound (at the same concentrations as the individual tubes)

  • Incubation and Sampling: Incubate the tubes in a shaking incubator at 35°C ± 2°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

β-Lactamase Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on β-lactamase activity using a chromogenic substrate like nitrocefin.

a. Materials:

  • Bacterial cell lysate containing β-lactamase or purified β-lactamase enzyme

  • Nitrocefin solution (a chromogenic cephalosporin)

  • This compound stock solution

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

b. Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare a solution of the β-lactamase-containing cell lysate or purified enzyme in the assay buffer.

    • Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the β-lactamase solution to wells containing the different concentrations of this compound. Include a control well with the enzyme but no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Substrate Addition: Add the nitrocefin solution to all wells to initiate the reaction.

  • Measurement: Immediately begin measuring the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each this compound concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the enzyme activity).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Assay Bacterial_Culture Bacterial Culture (Log Phase) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep MIC_Assay MIC Assay Inoculum_Prep->MIC_Assay Checkerboard_Assay Checkerboard Synergy Assay Inoculum_Prep->Checkerboard_Assay Time_Kill_Assay Time-Kill Curve Analysis Inoculum_Prep->Time_Kill_Assay Stock_Solutions Stock Solutions (Cephalosporin & this compound) Stock_Solutions->MIC_Assay Stock_Solutions->Checkerboard_Assay Stock_Solutions->Time_Kill_Assay Beta_Lactamase_Assay β-Lactamase Activity Assay Stock_Solutions->Beta_Lactamase_Assay Synergy_Assessment Synergy Assessment MIC_Assay->Synergy_Assessment Provides MIC values for FICI calculation Checkerboard_Assay->Synergy_Assessment Directly assesses synergy Time_Kill_Assay->Synergy_Assessment Confirms synergy and determines rate of killing Mechanism_Confirmation Mechanism Confirmation Beta_Lactamase_Assay->Mechanism_Confirmation Confirms direct inhibition

Caption: Experimental workflow for assessing cephalosporin potentiation.

Mechanism_of_Action cluster_bacterium Bacterial Cell Beta_Lactamase β-Lactamase Inactive_Complex Inactive Complex Beta_Lactamase->Inactive_Complex PBP Penicillin-Binding Protein (PBP) Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to Cephalosporin Cephalosporin Cephalosporin->Beta_Lactamase Hydrolysis (Resistance) Cephalosporin->PBP Binding & Inhibition of Cell Wall Synthesis BRL42715 This compound BRL42715->Beta_Lactamase Inhibition BRL42715->Inactive_Complex

References

Application Notes and Protocols for Studying β-Lactamase Enzyme Kinetics Using BRL-42715

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715, with the chemical name C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, mechanism-based inhibitor of a wide spectrum of bacterial β-lactamase enzymes.[1][2] These enzymes represent a primary mechanism of bacterial resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[3] this compound effectively inactivates various classes of β-lactamases, including the prevalent plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally mediated enzymes from a range of pathogenic bacteria.[1][2] Its high potency makes it an invaluable tool for studying the kinetics and inhibition of these critical resistance determinants. These application notes provide detailed protocols and data for utilizing this compound in β-lactamase enzyme kinetics studies.

Mechanism of Action

This compound is an active-site-directed inactivator that forms a stable, covalent acyl-enzyme intermediate with the active site serine residue of class A, C, and D β-lactamases.[4] This inactivation proceeds through a series of steps, ultimately leading to a rearranged, stable complex that prevents the enzyme from hydrolyzing its β-lactam substrates. The initial non-covalent binding is followed by the formation of the covalent bond, which is the rate-limiting step in the inactivation process.

G cluster_0 β-Lactamase Active Site cluster_1 Inhibition Pathway E_SerOH β-Lactamase (E) with active site Serine (Ser-OH) E_SerOH_BRL Non-covalent complex (E-Ser-OH • this compound) E_SerOH->E_SerOH_BRL Acyl_Enzyme Covalent acyl-enzyme intermediate (E-Ser-O-CO-BRL') E_SerOH_BRL->Acyl_Enzyme Acylation (k_inact) Rearranged_Complex Stable rearranged complex (Inactivated Enzyme) Acyl_Enzyme->Rearranged_Complex Rearrangement BRL This compound BRL->E_SerOH_BRL Initial Binding (Ki)

Caption: Mechanism of β-lactamase inactivation by this compound.

Data Presentation

The inhibitory potency of this compound against various β-lactamases is summarized below. The data highlights the low concentrations required for 50% inhibition (IC50) and the significant potentiation of β-lactam antibiotics.

Table 1: Inhibitory Activity of this compound Against Various β-Lactamases

β-Lactamase Source OrganismEnzyme ClassIC50 (µg/mL) of this compoundReference
Escherichia coli (TEM-1)A<0.01[1]
Klebsiella pneumoniae (SHV-1)A<0.01[1]
Staphylococcus aureusA<0.01[1]
Enterobacter cloacae (P99)C<0.01[1]
Pseudomonas aeruginosa (OXA-1)D<0.01[1]
Shigella flexneri (UCSF-129)A0.0049[5]

Table 2: Potentiation of Amoxicillin Activity by this compound Against β-Lactamase Producing Bacteria

Organism (Number of Strains)β-Lactamase TypeAmoxicillin MIC50 (µg/mL)Amoxicillin + this compound (1 µg/mL) MIC50 (µg/mL)Fold Reduction in MIC50Reference
Enterobacteriaceae (412)Various plasmid-mediated>1282>64[1]
Citrobacter & Enterobacter (48 cefotaxime-susceptible)Chromosomally mediated>1282>64[1]
Citrobacter & Enterobacter (25 cefotaxime-resistant)Chromosomally mediated>1288>16[1]

Experimental Protocols

Protocol 1: Determination of IC50 Values for this compound

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a specific β-lactamase using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • This compound

  • Nitrocefin

  • 50 mM Phosphate Buffer (pH 7.0)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Reagents:

    • Dissolve nitrocefin in DMSO to a stock concentration of 10 mg/mL. Dilute further in 50 mM Phosphate Buffer (pH 7.0) to a working concentration of 100 µM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in 50 mM Phosphate Buffer (pH 7.0) to cover a range of expected inhibitory concentrations.

    • Dilute the purified β-lactamase enzyme in 50 mM Phosphate Buffer (pH 7.0) to a concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the appropriate this compound dilution to each well. Include a control well with buffer and no inhibitor.

    • Add 25 µL of the diluted β-lactamase enzyme to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 25 µL of the 100 µM nitrocefin solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each this compound concentration.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prep_BRL Prepare this compound dilutions Add_BRL Add this compound to wells Prep_BRL->Add_BRL Prep_Enzyme Prepare β-lactamase solution Add_Enzyme Add β-lactamase to wells Prep_Enzyme->Add_Enzyme Prep_Nitrocefin Prepare Nitrocefin solution Add_Nitrocefin Add Nitrocefin to initiate Prep_Nitrocefin->Add_Nitrocefin Add_BRL->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Nitrocefin Measure_Abs Measure Absorbance at 490 nm (kinetic) Add_Nitrocefin->Measure_Abs Calc_V Calculate initial velocities Measure_Abs->Calc_V Plot_Data Plot % inhibition vs. [this compound] Calc_V->Plot_Data Det_IC50 Determine IC50 Plot_Data->Det_IC50

Caption: Experimental workflow for IC50 determination of this compound.

Protocol 2: Determination of Kinetic Parameters (Ki and k_inact)

This protocol describes a method to determine the kinetic parameters of β-lactamase inactivation by this compound.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare Reagents:

    • Prepare reagents as described in Protocol 1.

  • Assay Setup:

    • In a 96-well plate, prepare reaction mixtures containing a fixed concentration of nitrocefin (at or below its Km value) and varying concentrations of this compound.

    • Include a control with no inhibitor.

  • Initiate Reaction and Measure:

    • Initiate the reactions by adding a fixed amount of β-lactamase to each well.

    • Immediately monitor the hydrolysis of nitrocefin by measuring the absorbance at 490 nm over time.

  • Data Analysis:

    • For each concentration of this compound, plot absorbance versus time. The resulting progress curves will show a decrease in the rate of nitrocefin hydrolysis as the enzyme is inactivated.

    • Fit the progress curves to a first-order inactivation model to determine the apparent inactivation rate constant (k_obs) for each this compound concentration.

    • Plot k_obs versus the concentration of this compound.

    • Determine the inactivation rate constant (k_inact) and the inhibition constant (Ki) by fitting the data to the following equation: k_obs = (k_inact * [I]) / (Ki + [I]) where [I] is the concentration of this compound.

Conclusion

This compound is a highly effective tool for investigating the kinetics of β-lactamase enzymes. Its potent and broad-spectrum inhibitory activity allows for sensitive and accurate determination of enzyme inhibition profiles. The protocols provided herein offer a robust framework for researchers to study β-lactamase kinetics and to evaluate the efficacy of novel β-lactamase inhibitors.

References

BRL-42715: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715, with the chemical name C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent inhibitor of a broad spectrum of bacterial β-lactamases.[1][2] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. This compound demonstrates significant potential in overcoming this resistance by inactivating β-lactamases, thereby restoring the efficacy of β-lactam antibiotics such as amoxicillin.[1] This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its correct handling, storage, and application in experimental settings.

PropertyValue
Chemical Formula C₁₀H₇N₄NaO₃S
Molecular Weight 286.24 g/mol
CAS Number 102209-75-6
Physical Appearance Assumed to be a white to off-white crystalline powder
Solubility Believed to be soluble in water (as a sodium salt) and DMSO.[3]
Storage (Powder) Recommended to be stored at -20°C for long-term stability.[4]

Mechanism of Action

This compound acts as a potent inhibitor of a wide array of bacterial β-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes.[1] Its mechanism of action involves the rapid inactivation of these enzymes, preventing the hydrolysis of β-lactam antibiotics. Kinetic studies have shown that this compound binds rapidly and stoichiometrically to β-lactamases.[5] For many of these enzymes, this interaction leads to a stable, inactivated complex, thereby protecting the partner antibiotic from degradation.[5]

G BRL42715 This compound BetaLactamase β-Lactamase Enzyme BRL42715->BetaLactamase Inhibits InactiveComplex Inactive this compound- β-Lactamase Complex BRL42715->InactiveComplex Antibiotic β-Lactam Antibiotic (e.g., Amoxicillin) BetaLactamase->Antibiotic Hydrolyzes (Resistance) BetaLactamase->InactiveComplex BacterialCellWall Bacterial Cell Wall Synthesis Antibiotic->BacterialCellWall Inhibits CellLysis Bacterial Cell Lysis BacterialCellWall->CellLysis Leads to

Figure 1: Mechanism of Action of this compound.

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potentiation of the antibacterial activity of amoxicillin against a wide range of β-lactamase-producing bacteria. The following tables summarize key quantitative data from in vitro studies.

Table 1: Potentiation of Amoxicillin Activity by this compound

Bacterial GroupNumber of StrainsAmoxicillin MIC₅₀ (µg/mL)Amoxicillin + this compound (1 µg/mL) MIC₅₀ (µg/mL)Reference
Enterobacteriaceae412>1282[1]
Cefotaxime-Susceptible Citrobacter & Enterobacter48>1282[1]
Cefotaxime-Resistant Citrobacter & Enterobacter25>1288[1]

Table 2: General Inhibitory and Synergistic Concentrations

ParameterConcentration (µg/mL)EffectReference
IC₅₀<0.0150% reduction in the initial rate of hydrolysis of most β-lactamase enzymes.[1]
Synergistic Concentration≤0.25Considerably enhanced the activity of amoxicillin against many β-lactamase-producing strains.[1]
Synergistic Concentration1.0 - 5.0Rendered commonly resistant bacteria (Klebsiella, Enterobacter, Citrobacter, etc.) susceptible to amoxicillin.

Experimental Protocols

Stock Solution Preparation

Materials:

  • This compound powder

  • Sterile, nuclease-free water or DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile, single-use microcentrifuge tubes or cryovials

Procedure:

  • Aseptic Technique: All procedures should be performed in a laminar flow hood or other sterile environment to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution in 10 mL, weigh 100 mg of the powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add a small amount of the chosen sterile solvent (e.g., 5 mL of sterile water for a final volume of 10 mL).

    • Gently vortex the tube at a low speed until the powder is completely dissolved.

    • Add the remaining solvent to reach the final desired volume.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter.

    • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.

    • Label each aliquot with the compound name, concentration, and date of preparation.

    • Store aliquots at -20°C or -70°C for long-term storage. It is recommended to use freshly prepared solutions whenever possible, as the stability of penem antibiotics in solution can be limited.[4][7]

G start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve filter Filter-Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -70°C aliquot->store end End store->end

Figure 2: Workflow for this compound Stock Solution Preparation.

In Vitro Synergy Testing (Broth Microdilution)

This protocol outlines a general method for assessing the synergistic effect of this compound with a β-lactam antibiotic against a bacterial isolate.

Materials:

  • This compound stock solution

  • β-lactam antibiotic (e.g., amoxicillin) stock solution

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions:

    • Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the 96-well plate.

    • In a separate plate, prepare serial twofold dilutions of this compound.

    • To test for synergy, prepare a checkerboard titration by combining the dilutions of the antibiotic and this compound.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Determining MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth of the organism.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index can be calculated to determine synergy. An FIC index of ≤ 0.5 is generally considered synergistic.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bact Prepare Bacterial Inoculum inoculate Inoculate with Bacteria prep_bact->inoculate prep_abx Prepare Antibiotic Dilutions combine Combine in 96-well Plate (Checkerboard) prep_abx->combine prep_brl Prepare this compound Dilutions prep_brl->combine combine->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Figure 3: Experimental Workflow for In Vitro Synergy Testing.

Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling this compound powder and solutions. For detailed safety information, it is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a powerful research tool for investigating β-lactamase-mediated antibiotic resistance. The protocols and data presented in these application notes provide a comprehensive guide for the preparation and use of this compound in a laboratory setting. Adherence to these guidelines will help ensure the consistency and reliability of experimental results.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with BRL-42715

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using BRL-42715 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent penem-based inhibitor of a broad spectrum of bacterial β-lactamases.[1][2][3] Its primary mechanism of action involves the irreversible inactivation of active-site serine β-lactamases, which are enzymes that confer bacterial resistance to β-lactam antibiotics.[4][5] By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

Q2: Which types of β-lactamases is this compound effective against?

This compound is effective against a wide range of β-lactamases, including:

  • Plasmid-mediated TEM, SHV, and OXA enzymes[1][2]

  • Staphylococcal enzymes[1]

  • Chromosomally mediated enzymes from Bacteroides, Enterobacter, Citrobacter, Serratia, Morganella, Escherichia, Klebsiella, and Proteus species[1]

  • Class A, C, and D β-lactamases[5]

Q3: Is this compound effective against all classes of β-lactamases?

No. While highly effective against serine-based β-lactamases (Classes A, C, and D), this compound is hydrolyzed by Class B metallo-β-lactamases, which contain zinc in their active site.[4][5]

Q4: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, storage at room temperature is acceptable in the continental US, but this may vary in other locations.[6]

Troubleshooting Inconsistent Results

Problem 1: Reduced or no potentiation of antibiotic activity.

If you observe a smaller than expected decrease in the Minimum Inhibitory Concentration (MIC) of your β-lactam antibiotic in the presence of this compound, consider the following:

  • Compound Stability: this compound can be unstable under certain conditions.[5] Ensure that the compound has been stored correctly and that stock solutions are freshly prepared. Avoid repeated freeze-thaw cycles.

  • Bacterial Strain: Verify that the bacterial strain you are using produces a β-lactamase that is susceptible to inhibition by this compound (i.e., not a metallo-β-lactamase).

  • Experimental Conditions: Ensure that the concentration of this compound is appropriate for the specific β-lactamase and bacterial strain being tested. Concentrations as low as 0.25 µg/mL have been shown to enhance the activity of amoxicillin.[1][2]

Problem 2: High variability in MIC assay results.

Inconsistent MIC values across replicate experiments can be caused by several factors:

  • Inoculum Preparation: Ensure a standardized and consistent bacterial inoculum is used for each assay.

  • Assay Medium: The composition of the culture medium can sometimes affect the activity of inhibitors. Use the recommended medium for your bacterial strain and maintain consistency across experiments.

  • Incubation Time and Temperature: Adhere strictly to the recommended incubation time and temperature for your specific bacterial strain.

Problem 3: Inconsistent efficacy in in vivo studies.

In vivo experiments can be influenced by the pharmacokinetic properties of this compound:

  • Short Half-Life: this compound has a short elimination half-life in several animal models, ranging from approximately 6 to 18 minutes.[7] This may necessitate a specific dosing regimen to maintain effective concentrations.

  • Low Oral Bioavailability: this compound is not well absorbed orally in most species studied, with the exception of mice.[7] For other animal models, parenteral administration is likely required.

  • Serum Protein Binding: The extent of serum protein binding varies between species, which can affect the free concentration of the inhibitor.[7]

Quantitative Data Summary

Table 1: Potentiation of Amoxicillin Activity by this compound against β-Lactamase-Producing Enterobacteriaceae [1][2]

TreatmentMIC50 (µg/mL)
Amoxicillin alone>128
Amoxicillin + this compound (1 µg/mL)2
Amoxicillin + Clavulanic Acid (5 µg/mL)8

Table 2: Pharmacokinetic Parameters of this compound in Different Animal Species (Intravenous Administration) [7]

SpeciesElimination Half-Life (t½) (minutes)Serum Protein Binding (%)
Rat727-38
Rabbit6.2Not specified
Dog1127-38
Cynomolgus Monkey1868-70
Human (predicted)3168-70

Experimental Protocols

Key Experiment: MIC Potentiation Assay

This protocol outlines a general method for determining the ability of this compound to potentiate the activity of a β-lactam antibiotic against a β-lactamase-producing bacterial strain.

  • Preparation of Reagents:

    • Prepare stock solutions of the β-lactam antibiotic and this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the β-lactam antibiotic.

    • To each well, add a fixed, sub-inhibitory concentration of this compound (e.g., 1 µg/mL). Include control wells with the antibiotic alone, this compound alone, and no treatment.

    • Add the standardized bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC of the antibiotic in the presence and absence of this compound to determine the potentiation effect.

Visualizations

BRL42715_Mechanism cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Beta_Lactamase β-Lactamase Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes & Inactivates Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to BRL_42715 This compound BRL_42715->Beta_Lactamase Irreversibly Inhibits

Caption: Mechanism of action of this compound in potentiating β-lactam antibiotic activity.

MIC_Workflow Start Start: Prepare Reagents Prepare_Stocks Prepare Antibiotic and This compound Stock Solutions Start->Prepare_Stocks Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Antibiotic in 96-well Plate Prepare_Stocks->Serial_Dilution Add_Inoculum Add Bacterial Inoculum to All Wells Prepare_Inoculum->Add_Inoculum Add_BRL42715 Add Fixed Concentration of This compound to Wells Serial_Dilution->Add_BRL42715 Add_BRL42715->Add_Inoculum Incubate Incubate at Optimal Temperature and Time Add_Inoculum->Incubate Read_MIC Read and Record MIC Values Incubate->Read_MIC Analyze Analyze and Compare Results Read_MIC->Analyze

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) potentiation assay.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results with this compound Reduced_Efficacy Reduced or No Efficacy? Inconsistent_Results->Reduced_Efficacy High_Variability High Variability in Replicates? Inconsistent_Results->High_Variability In_Vivo_Issues Inconsistent In Vivo Results? Inconsistent_Results->In_Vivo_Issues Check_Stability Check Compound Storage and Solution Freshness Reduced_Efficacy->Check_Stability Yes Verify_Strain Verify Bacterial Strain and β-Lactamase Type Reduced_Efficacy->Verify_Strain Yes Optimize_Conc Optimize this compound Concentration Reduced_Efficacy->Optimize_Conc Yes Standardize_Inoculum Standardize Bacterial Inoculum Preparation High_Variability->Standardize_Inoculum Yes Consistent_Media Ensure Consistent Assay Medium High_Variability->Consistent_Media Yes Control_Incubation Strictly Control Incubation Time and Temperature High_Variability->Control_Incubation Yes Review_PK Review Pharmacokinetic Properties (t½, Bioavailability) In_Vivo_Issues->Review_PK Yes Adjust_Dosing Adjust Dosing Regimen and Route of Administration In_Vivo_Issues->Adjust_Dosing Yes

Caption: A decision tree for troubleshooting inconsistent results with this compound.

References

Technical Support Center: Optimizing BRL-42715 for Synergy Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BRL-42715 in synergy assays. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, mechanism-based inhibitor of a broad spectrum of bacterial β-lactamase enzymes.[1] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective. This compound irreversibly inactivates these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Q2: Which β-lactam antibiotics are commonly used in synergy studies with this compound?

A2: Amoxicillin is frequently paired with this compound in synergy studies. Due to its susceptibility to β-lactamase degradation, the potentiation of amoxicillin's activity by this compound is a clear indicator of synergistic action against β-lactamase-producing bacteria.[1][2]

Q3: What is the typical concentration range for this compound in synergy assays?

A3: The optimal concentration of this compound can vary depending on the bacterial strain and the specific β-lactamase enzyme being targeted. However, published studies have demonstrated significant synergistic effects at concentrations ranging from 0.1 to 10 mg/L.[3] In many cases, even concentrations as low as 0.25 µg/mL have been shown to considerably enhance the activity of amoxicillin.[1]

Q4: How is synergy quantitatively measured in these assays?

A4: Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs used alone and in combination. A FICI of ≤ 0.5 is generally considered synergistic, a FICI between 0.5 and 4.0 is additive or indifferent, and a FICI of > 4.0 is antagonistic.

Troubleshooting Guide

Issue 1: No Synergy is Observed Between this compound and the Partner Antibiotic.

  • Possible Cause 1: Inappropriate Concentration Range of this compound.

    • Solution: The concentration of this compound may be too low to effectively inhibit the β-lactamase produced by the test organism. Conversely, if the concentration is too high, it may exhibit its own antibacterial activity, masking any synergistic effect. It is crucial to perform a dose-response curve for this compound alone to determine its MIC. The concentrations used in the synergy assay should ideally be at sub-MIC levels. Published data suggests that effective concentrations can be as low as 0.25 µg/mL.[1]

  • Possible Cause 2: The Test Organism Does Not Produce a this compound-Susceptible β-Lactamase.

    • Solution: Confirm that the bacterial strain used in the assay produces a β-lactamase that is known to be inhibited by this compound. This compound is effective against a broad range of Class A and C β-lactamases. If the resistance mechanism of the bacterium is not β-lactamase production (e.g., altered penicillin-binding proteins, efflux pumps), this compound will not exhibit a synergistic effect.

  • Possible Cause 3: Incorrect Experimental Setup.

    • Solution: Carefully review the experimental protocol, particularly the preparation of drug dilutions and the final inoculum concentration. Ensure that the correct concentrations of both this compound and the partner antibiotic are present in the wells.

Issue 2: High Variability and Poor Reproducibility in Checkerboard Assay Results.

  • Possible Cause 1: Inconsistent Inoculum Preparation.

    • Solution: The density of the bacterial inoculum is a critical factor in MIC and synergy testing. Ensure a standardized and reproducible method for preparing the inoculum, such as adjusting to a specific McFarland turbidity standard, to maintain consistency between experiments. Studies have shown that the reproducibility of checkerboard assays can be low, and it is recommended to perform multiple replicates.[4][5]

  • Possible Cause 2: Edge Effects in the Microtiter Plate.

    • Solution: Evaporation from the outer wells of a microtiter plate can concentrate the drugs and affect bacterial growth, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile media to create a humidity barrier.

  • Possible Cause 3: Subjectivity in Visual MIC Determination.

    • Solution: Visual determination of the MIC can be subjective. To improve objectivity, consider using a plate reader to measure optical density (OD) at a specific wavelength (e.g., 600 nm). Additionally, including a growth indicator dye, such as resazurin, can provide a clearer colorimetric endpoint.

Issue 3: High Background Signal in Plate Reader-Based Assays.

  • Possible Cause 1: Contamination of Media or Reagents.

    • Solution: Ensure all media, buffers, and drug solutions are sterile. Perform sterility controls for each component to identify any potential sources of contamination.

  • Possible Cause 2: Precipitation of Test Compounds.

    • Solution: this compound or the partner antibiotic may precipitate at the concentrations being tested, leading to artificially high OD readings. Visually inspect the wells for any signs of precipitation. If precipitation is suspected, you may need to adjust the solvent or the concentration range.

  • Possible Cause 3: Non-specific Binding of Reagents.

    • Solution: If using a colorimetric or fluorometric assay, non-specific binding of detection reagents can cause high background. Ensure adequate blocking steps are included in the protocol and that all washing steps are performed thoroughly.

Data Presentation

Table 1: Reported Synergistic Concentrations of this compound with Amoxicillin

Bacterial GroupThis compound Concentration (µg/mL)Effect on Amoxicillin MICReference
β-lactamase-producing Enterobacteriaceae1MIC50 reduced from >128 to 2 µg/mL[1]
Cefotaxime-susceptible Citrobacter and Enterobacter1MIC50 reduced from >128 to 2 µg/mL[1]
Cefotaxime-resistant Citrobacter and Enterobacter1MIC50 reduced from >128 to 8 µg/mL[1]
β-lactamase-producing anaerobic gram-negative rodsNot specified, used in combinationMIC90 reduced from 256 to 2 µg/mL[2]
Various β-lactamase producing strains0.25Considerable enhancement of amoxicillin activity[1]

Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

  • Preparation of Drug Stock Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic (e.g., amoxicillin) in an appropriate solvent (e.g., sterile distilled water or DMSO) at a concentration that is at least 10-fold higher than the highest concentration to be tested.

    • Filter-sterilize the stock solutions.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of the partner antibiotic. Start by adding 50 µL of the highest concentration to the first column, mix, and then transfer 50 µL to the next column, repeating across the plate. Discard 50 µL from the last column.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound. Start by adding 50 µL of the highest concentration to the top row, mix, and then transfer 50 µL to the row below, repeating down the plate. Discard 50 µL from the last row.

    • This will result in a matrix of wells containing various combinations of the two drugs.

    • Include control wells: a row with only the partner antibiotic dilutions, a column with only this compound dilutions, and wells with no drugs for a growth control.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • FICI = FIC of Drug A + FIC of Drug B

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI for each well showing no growth. The lowest FICI value is reported as the FICI for the combination.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stocks Prepare Drug Stock Solutions (this compound & Antibiotic) prep_plate Prepare 96-well Plate (Serial Dilutions) prep_stocks->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Experimental workflow for a checkerboard synergy assay.

signaling_pathway cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm beta_lactam β-Lactam Antibiotic beta_lactamase β-Lactamase beta_lactam->beta_lactamase Hydrolysis pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibition brl42715 This compound brl42715->beta_lactamase Inhibition degraded_antibiotic Degraded Antibiotic beta_lactamase->degraded_antibiotic inactivated_enzyme Inactivated β-Lactamase beta_lactamase->inactivated_enzyme cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Leads to

Caption: Mechanism of synergistic action of this compound with a β-lactam antibiotic.

ampC_induction cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm beta_lactam β-Lactam Antibiotic pbp PBP beta_lactam->pbp Inhibits peptidoglycan_fragments Peptidoglycan Fragments pbp->peptidoglycan_fragments Leads to accumulation of ampG AmpG peptidoglycan_fragments->ampG Transport ampD AmpD ampG->ampD ampR AmpR ampD->ampR Inactivates ampC_gene ampC gene ampR->ampC_gene Represses beta_lactamase AmpC β-Lactamase ampC_gene->beta_lactamase Expression

Caption: Simplified AmpC β-lactamase induction pathway.

References

Addressing solubility issues of BRL-42715 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues of BRL-42715 in aqueous solutions for experimental use.

Troubleshooting Guide & FAQs

This section addresses common questions and challenges encountered when preparing this compound solutions for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended first step.

Q2: I need to use this compound in an aqueous buffer for my experiment. How should I prepare the working solution?

A2: Direct dissolution of this compound in aqueous buffers is challenging due to its limited solubility. The best practice is to first prepare a 10 mM stock solution in DMSO and then dilute this stock into your aqueous experimental buffer to the final desired concentration.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue with compounds dissolved in DMSO. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. Instead, perform serial dilutions of your DMSO stock in DMSO to get closer to your final concentration before adding it to the aqueous buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize solvent effects on your biological system. However, the primary goal is to maintain the solubility of your compound. You may need to optimize the final DMSO concentration to balance solubility and potential experimental artifacts. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Vortexing/Mixing: When diluting, add the DMSO stock to the aqueous buffer while gently vortexing or mixing to ensure rapid and uniform dispersion.

  • Temperature: Ensure your aqueous buffer is at room temperature before adding the DMSO stock.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent, irreversible inhibitor of a broad range of bacterial serine β-lactamases.[1][2] It acts as a mechanism-based inactivator. The process involves the formation of a transient acyl-enzyme intermediate, which then undergoes a chemical rearrangement to form a stable, inactive dihydrothiazepine derivative covalently bound to the enzyme's active site.[3][4][5]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound.

SolventConcentrationSource
Dimethyl Sulfoxide (DMSO)10 mMCommercial Supplier Data
Aqueous BuffersPoorly SolubleInferred from handling recommendations

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Calculate the required mass: The molecular weight of this compound (as the sodium salt, C₁₀H₇N₄NaO₃S) is approximately 286.24 g/mol .[6] To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 286.24 g/mol * 1000 mg/g = 2.86 mg

  • Weigh the compound: Carefully weigh out 2.86 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mix thoroughly: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous experimental buffer (e.g., PBS, Tris buffer)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.

  • Calculate the dilution factor: To go from a 10 mM stock to a 10 µM working solution, a 1:1000 dilution is required.

  • Perform the dilution:

    • Pipette 999 µL of your aqueous experimental buffer into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution in DMSO to the buffer.

  • Mix immediately: Gently vortex the tube immediately after adding the DMSO stock to ensure rapid and uniform mixing and to minimize the risk of precipitation.

  • Final DMSO concentration: In this example, the final DMSO concentration will be 0.1%.

  • Use immediately: It is recommended to prepare the working solution fresh for each experiment.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO to make 10 mM Stock weigh->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store dilute Dilute DMSO Stock into Aqueous Buffer store->dilute Use one aliquot mix Vortex Immediately dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway Mechanism of β-Lactamase Inactivation by this compound cluster_enzyme Bacterial β-Lactamase cluster_inhibitor Inhibitor cluster_interaction Inactivation Pathway enzyme Active β-Lactamase (with active site Serine) binding Initial Binding (Non-covalent complex) enzyme->binding brl42715 This compound brl42715->binding acyl_enzyme Acyl-Enzyme Intermediate (Covalent bond to Serine) binding->acyl_enzyme Acylation rearrangement Irreversible Rearrangement acyl_enzyme->rearrangement inactive_complex Stable Inactive Dihydrothiazepine-Enzyme Adduct rearrangement->inactive_complex No Catalytic Activity No Catalytic Activity inactive_complex->No Catalytic Activity

Caption: this compound inactivation of β-lactamase.

References

Navigating Unexpected Results in BRL-42715 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRL-42715. Unforeseen outcomes in experimental settings can be a valuable source of insight, and this guide is intended to help interpret and address such results effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potentiation of our beta-lactam antibiotic with this compound. What are the possible causes?

A1: Several factors could contribute to reduced potentiation. Consider the following:

  • Beta-Lactamase Class: this compound is a potent inhibitor of a broad range of serine beta-lactamases, including plasmid-mediated TEM, SHV, OXA, and staphylococcal enzymes, as well as chromosomally mediated enzymes from bacteria like Enterobacter, Citrobacter, and Klebsiella species.[1][2] However, its efficacy against Class B metallo-beta-lactamases is limited, as it is hydrolyzed by these enzymes.[3] Ensure the bacterial strains in your assay do not primarily express metallo-beta-lactamases.

  • Inhibitor Concentration: The concentration of this compound is critical for effective inhibition. Concentrations of 0.25 µg/mL or less have been shown to significantly enhance the activity of amoxicillin.[1][2] Verify the final concentration of this compound in your assay.

  • Compound Stability: While pharmacokinetic studies have been conducted, the stability of this compound in your specific experimental buffer and conditions should be considered. Degradation of the compound would lead to reduced activity.

  • Experimental Organism: The type of bacteria being tested can influence the outcome. The effectiveness of this compound in potentiating amoxicillin has been demonstrated across a wide variety of Gram-negative and Gram-positive bacteria.[4] However, intrinsic resistance mechanisms in certain strains could affect the results.

Q2: Can this compound be used as a standalone antibacterial agent?

A2: this compound has no significant antibacterial activity on its own, with the exception of methicillin-sensitive staphylococci.[5] Its primary function is to inhibit beta-lactamases, thereby restoring the efficacy of beta-lactam antibiotics.[5] Therefore, it should be used in combination with a beta-lactam antibiotic.

Q3: We are seeing variability in MIC reduction across different bacterial strains. Is this normal?

A3: Yes, this is expected. The extent of Minimum Inhibitory Concentration (MIC) reduction will depend on the type and level of beta-lactamase produced by each bacterial strain. For instance, in a study with 412 beta-lactamase-producing members of the family Enterobacteriaceae, the MIC50 of amoxicillin in the presence of 1 µg/mL of this compound was reduced from >128 µg/mL to 2 µg/mL.[1] For cefotaxime-resistant strains, the MIC50 was reduced to 8 µg/mL.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No potentiation of antibiotic activity Bacterial strain expresses metallo-beta-lactamases.Characterize the beta-lactamase profile of your strain. Consider using a different inhibitor for metallo-beta-lactamase-producing organisms.
Incorrect concentration of this compound.Prepare fresh dilutions and verify calculations. Perform a dose-response experiment to determine the optimal concentration.
Degradation of this compound.Check the storage conditions and age of the compound stock. Prepare fresh stock solutions.
Inconsistent results between experiments Variability in bacterial inoculum size.Standardize the inoculum preparation and quantification method (e.g., spectrophotometry).
Differences in experimental media or buffers.Ensure consistent media composition, pH, and incubation conditions across all experiments.
Unexpected bacterial growth at high this compound concentrations Potential for non-specific effects at high concentrations.Perform a toxicity control experiment with this compound alone to assess its effect on bacterial growth.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is typically used to determine the MIC of a beta-lactam antibiotic in the presence and absence of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the beta-lactam antibiotic and this compound in an appropriate solvent.

    • Prepare serial dilutions of the antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

    • Prepare a solution of this compound at a fixed concentration (e.g., 1 µg/mL) to be added to a parallel set of dilutions.

  • Inoculum Preparation:

    • Grow the bacterial strain to be tested overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. Compare the MIC values obtained in the presence and absence of this compound.

Signaling Pathways and Workflows

BRL42715_Mechanism_of_Action cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Resistance) Inactive_Complex Inactive Enzyme-Inhibitor Complex Beta_Lactamase->Inactive_Complex BRL_42715 This compound BRL_42715->Beta_Lactamase Irreversibly Inhibits BRL_42715->Inactive_Complex

Caption: Mechanism of action of this compound in overcoming beta-lactamase mediated resistance.

MIC_Assay_Workflow Start Start MIC Assay Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Beta-Lactam Antibiotic Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Add_BRL42715 Add Fixed Concentration of This compound to Test Wells Prepare_Antibiotic_Dilutions->Add_BRL42715 Inoculate_Plates Inoculate Microtiter Plates Prepare_Antibiotic_Dilutions->Inoculate_Plates Control Wells Add_BRL42715->Inoculate_Plates Test Wells Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read and Record MICs Incubate->Read_Results Compare_MICs Compare MICs with and without this compound Read_Results->Compare_MICs End End Compare_MICs->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

Table 1: In Vitro Potentiation of Amoxicillin by this compound against Beta-Lactamase-Producing Enterobacteriaceae (n=412) [1]

Compound Concentration (µg/mL) Amoxicillin MIC50 (µg/mL)
Amoxicillin alone->128
Amoxicillin + this compound12
Amoxicillin + Clavulanic Acid58

Table 2: Pharmacokinetic Parameters of this compound in Different Animal Species (Intravenous Administration) [6]

Species Elimination Half-Life (t1/2) (min) Serum Protein Binding (%) Urinary Recovery (%)
Rat727-3824-43
Rabbit6.2N/AN/A
Dog1127-3824-43
Cynomolgus Monkey1868-7024-43
Human (predicted)3168-70N/A

References

Navigating BRL-42715 Instability: A Technical Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Betchworth, Surrey, UK - Researchers and drug development professionals working with the potent β-lactamase inhibitor BRL-42715 now have access to a comprehensive technical support center designed to address the compound's inherent instability during in vitro assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations to help scientists minimize compound degradation and ensure the reliability of their experimental results.

This compound, a penem antibiotic, is a highly effective irreversible inhibitor of a broad spectrum of β-lactamase enzymes, including those produced by Enterobacteriaceae and other resistant bacteria.[1][2][3][4] However, its efficacy in experimental settings can be compromised by the hydrolytic instability of its core β-lactam ring, a characteristic shared by other members of the penem and carbapenem classes of antibiotics.[5][6] This guide offers practical solutions to mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. What is the likely cause?

A1: this compound is susceptible to hydrolysis, particularly in aqueous solutions. The stability of the β-lactam ring is pH-dependent. For β-lactams without a side-chain amino group, maximal stability is generally observed around pH 6-7. Deviations from this optimal pH range can lead to accelerated degradation. Additionally, elevated temperatures will increase the rate of hydrolysis.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended. This compound is soluble in DMSO, and this solvent will help to minimize immediate hydrolysis that can occur in aqueous buffers. It is advisable to prepare high-concentration stock solutions in DMSO and then dilute them into the appropriate aqueous assay buffer immediately before use.

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When using, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: I am observing inconsistent results in my β-lactamase inhibition assay. Could this be related to this compound instability?

A4: Yes, inconsistent results are a common consequence of compound instability. If this compound degrades during the course of the experiment, the effective concentration of the inhibitor will decrease, leading to variability in the measured inhibition. It is crucial to adhere to strict protocols for solution preparation and to minimize the time this compound spends in aqueous buffer before the assay is initiated.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Inhibition Degradation of this compound: The compound may have degraded in the stock solution or in the assay buffer.Prepare fresh stock solutions of this compound in DMSO. Dilute into pre-warmed assay buffer (at the optimal pH) immediately before adding to the assay plate. Minimize the incubation time of this compound in aqueous buffer.
Incorrect pH of Assay Buffer: The pH of the buffer may be outside the optimal range for this compound stability.Verify the pH of your assay buffer and adjust it to be within the pH 6-7 range if possible for your experimental system.
High Variability Between Replicates Inconsistent Timing: Variations in the time between adding this compound to the buffer and starting the assay can lead to different levels of degradation.Use a multichannel pipette for simultaneous addition of this compound to all relevant wells. Ensure a consistent and minimal pre-incubation time.
Temperature Fluctuations: Inconsistent temperatures across the assay plate can affect the rate of hydrolysis.Ensure the assay plate is uniformly equilibrated to the desired temperature before adding reagents.
Assay Signal Drifts Over Time Progressive Degradation: The inhibitor is degrading throughout the kinetic measurement.For kinetic assays, consider the stability of this compound over the entire time course. It may be necessary to use shorter measurement times or to model the inhibitor degradation as part of the data analysis.

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes in low-binding microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

General Protocol for β-Lactamase Inhibition Assay

This protocol is adapted from commercially available β-lactamase inhibitor screening kits and should be optimized for your specific enzyme and experimental conditions.[7][8][9][10]

  • Reagent Preparation:

    • Prepare the β-lactamase assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). Ensure the buffer is at the desired assay temperature (e.g., 25°C or 37°C).

    • Prepare the β-lactamase enzyme solution by diluting the enzyme stock in the assay buffer to the desired concentration. Keep the enzyme solution on ice.

    • Prepare the substrate solution (e.g., Nitrocefin) in the assay buffer. Protect the substrate solution from light.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of your test compounds (including this compound at various concentrations), inhibitor control (e.g., clavulanic acid), and a vehicle control (DMSO).

    • Add 50 µL of the β-lactamase enzyme solution to each well.

    • Incubate the plate for 10 minutes at the assay temperature (e.g., 25°C).

    • Initiate the reaction by adding 30 µL of the substrate solution to each well.

    • Immediately measure the absorbance in a kinetic mode at the appropriate wavelength for your substrate (e.g., 490 nm for Nitrocefin) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.

Quantitative Data on β-Lactam and β-Lactamase Inhibitor Stability

Table 1: Degradation Half-Lives of Selected β-Lactams and β-Lactamase Inhibitors in Cation-Adjusted Mueller Hinton Broth (pH 7.25) and Agar [5][11]

CompoundHalf-Life in Broth (hours)Half-Life in Agar (hours)
Imipenem16.921.8
Biapenem20.731.6
Doripenem40.657.9
Meropenem46.564.6
Clavulanic Acid29.0Not Studied
Piperacillin61.599.5

Table 2: Degradation Half-Lives of Selected β-Lactams and β-Lactamase Inhibitors in Water at 25°C [5][11]

CompoundConcentration (mg/L)Half-Life (hours)
Imipenem100014.7
DoripenemNot Specified59.5
Other CompoundsNot Specified>200

Visualizing the Mechanism and Workflow

To further aid researchers, the following diagrams illustrate the proposed mechanism of this compound action and a generalized experimental workflow.

BRL42715_Mechanism BRL42715 This compound (Penem Inhibitor) AcylEnzyme Acyl-Enzyme Intermediate (Covalent Complex) BRL42715->AcylEnzyme Acylation BetaLactamase β-Lactamase (with active site Serine) BetaLactamase->AcylEnzyme Rearrangement Rearrangement AcylEnzyme->Rearrangement Thiazepine Stable Thiazepine Adduct (Irreversibly Inactivated Enzyme) Rearrangement->Thiazepine

Proposed mechanism of irreversible inhibition of β-lactamase by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis StockSolution Prepare this compound Stock in DMSO PlateSetup Set up 96-well Plate (Inhibitor, Controls) StockSolution->PlateSetup AssayBuffer Prepare Assay Buffer (Optimal pH) AssayBuffer->PlateSetup EnzymeSubstrate Prepare Enzyme and Substrate Solutions AddEnzyme Add Enzyme EnzymeSubstrate->AddEnzyme PlateSetup->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Initiate with Substrate PreIncubate->AddSubstrate KineticRead Kinetic Measurement AddSubstrate->KineticRead CalculateRates Calculate Reaction Rates KineticRead->CalculateRates PercentInhibition Determine % Inhibition CalculateRates->PercentInhibition IC50 Calculate IC₅₀ PercentInhibition->IC50

References

Factors affecting BRL-42715 efficacy in different media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of BRL-42715 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the effective application of this potent β-lactamase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a penem β-lactamase inhibitor.[1][2] Its primary function is to inhibit a broad spectrum of bacterial β-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes.[1][3] It acts as a potent inactivator of active-site serine β-lactamases.[4] By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics, such as amoxicillin, against resistant bacterial strains.[2][3]

Q2: What are the key factors that can affect the efficacy of this compound in my experiments?

The most critical factor affecting the efficacy of this compound is its inherent instability. The molecule is susceptible to hydrolysis, particularly under basic conditions, which leads to a loss of activity.[1] Therefore, careful control of the experimental medium's pH is crucial. Other factors that may influence its performance include the presence of metallo-β-lactamases, which can hydrolyze this compound, and the specific components of the culture or assay medium.

Q3: At what pH should I prepare and use my this compound solutions?

While specific data on the optimal pH for this compound stability is limited in the available literature, it is known to undergo base-catalyzed hydrolysis.[1] Therefore, it is recommended to prepare and use this compound solutions in media with a neutral to slightly acidic pH (pH 6.0-7.4). Avoid highly alkaline conditions as this will accelerate its degradation.

Q4: Can I use this compound with any type of β-lactam antibiotic?

This compound has been shown to be highly effective in potentiating the activity of β-lactamase-susceptible β-lactams like amoxicillin.[2][3] Its efficacy with other β-lactam antibiotics would depend on their susceptibility to the specific β-lactamases produced by the bacterial strains being tested.

Q5: Is this compound effective against all types of β-lactamases?

This compound is a potent inhibitor of Class A, C, and D serine β-lactamases.[1] However, it is reported to be a substrate for and hydrolyzed by Class B metallo-β-lactamases.[1] Therefore, it may not be effective against bacteria that produce these types of enzymes.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Lower than expected potentiation of antibiotic activity. Degradation of this compound due to improper pH. Ensure the pH of the experimental medium is between 6.0 and 7.4. Prepare fresh solutions of this compound immediately before use.
Instability of this compound in the experimental medium over time. Minimize the pre-incubation time of this compound in the medium. Consider a time-course experiment to determine its stability under your specific conditions.
Presence of metallo-β-lactamases in the bacterial strain. Test your bacterial strain for the production of metallo-β-lactamases. If present, this compound may not be an effective inhibitor.
High variability in results between experiments. Inconsistent preparation of this compound solutions. Standardize the protocol for preparing this compound solutions, ensuring the same solvent and pH are used each time.
Different storage conditions of this compound stock solutions. Store stock solutions at the recommended temperature and for the specified duration. Avoid repeated freeze-thaw cycles.
No observed effect of this compound. Use of a bacterial strain that does not produce β-lactamases susceptible to this compound. Confirm that the target bacteria produce serine β-lactamases.
Complete degradation of this compound. Check the preparation and handling procedures. Prepare a fresh batch of this compound from a reliable source.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Potentiating Amoxicillin Activity

Bacterial GroupNumber of StrainsAmoxicillin MIC50 (>µg/mL)Amoxicillin + this compound (1 µg/mL) MIC50 (µg/mL)
Enterobacteriaceae (β-lactamase-producing)412>1282
Citrobacter and Enterobacter (cefotaxime-susceptible)48>1282
Citrobacter and Enterobacter (cefotaxime-resistant)25>1288

MIC50: Minimum Inhibitory Concentration for 50% of the strains tested. Data extracted from Coleman et al., 1989.[3]

Table 2: Comparison of Inhibitory Activity (IC50) of this compound and Other β-Lactamase Inhibitors

β-Lactamase EnzymeThis compound IC50 (µg/mL)Clavulanic Acid IC50 (µg/mL)Sulbactam IC50 (µg/mL)Tazobactam IC50 (µg/mL)
Various β-lactamases< 0.0110- to 100-fold higher10- to 100-fold higher10- to 100-fold higher
Cephalosporinases< 0.004N/AN/AN/A

IC50: The concentration of inhibitor required to reduce the initial rate of hydrolysis by 50%. Data extracted from Coleman et al., 1989 and Zhou et al., 1993.[1][5]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol provides a general method for assessing the ability of this compound to potentiate the activity of a β-lactam antibiotic against a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (or other appropriate broth medium, ensuring pH is between 6.0 and 7.4)

  • β-lactam antibiotic stock solution

  • This compound stock solution (prepare fresh)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Dilute the logarithmic phase bacterial culture in the chosen broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Antibiotic and Inhibitor Dilutions:

    • Prepare a serial two-fold dilution of the β-lactam antibiotic in the broth across the columns of the microtiter plate.

    • For the potentiation assay, prepare identical serial dilutions of the antibiotic in broth that also contains a fixed, sub-inhibitory concentration of this compound (e.g., 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates.

  • Controls: Include wells with:

    • Bacteria and broth only (growth control)

    • Broth only (sterility control)

    • Bacteria and this compound only (to determine any intrinsic antibacterial activity of this compound at the tested concentration)

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. Compare the MIC of the antibiotic alone to the MIC in the presence of this compound.

Visualizations

G Mechanism of this compound Inhibition of Serine β-Lactamase BRL42715 This compound Enzyme Serine β-Lactamase (Active Site Serine) BRL42715->Enzyme Binding AcylEnzyme Acyl-Enzyme Intermediate (Covalent Complex) Enzyme->AcylEnzyme Acylation Rearrangement Rearrangement to Dihydrothiazepine Adduct AcylEnzyme->Rearrangement Intramolecular Rearrangement InactiveEnzyme Inactive Enzyme Complex Rearrangement->InactiveEnzyme Stable Inactivation

Caption: Mechanism of this compound covalent inactivation of serine β-lactamases.

G Degradation Pathway of this compound BRL42715 This compound (Active) Hydrolysis Base-Catalyzed Hydrolysis BRL42715->Hydrolysis Base Base (e.g., OH⁻) Base->Hydrolysis Dihydrothiazepine Dihydrothiazepine Derivative (Inactive) Hydrolysis->Dihydrothiazepine

Caption: Base-catalyzed hydrolysis leading to the inactivation of this compound.

G Troubleshooting Workflow for this compound Efficacy Start Start: Low this compound Efficacy CheckpH Check Medium pH (Should be 6.0-7.4) Start->CheckpH FreshPrep Prepare Fresh this compound Solution Immediately Before Use CheckpH->FreshPrep pH is OK End End: Re-evaluate Experiment CheckpH->End pH is Alkaline CheckStrain Verify Bacterial Strain Produces Serine β-Lactamases FreshPrep->CheckStrain ConsultLit Consult Literature for Strain- Specific β-Lactamase Profile CheckStrain->ConsultLit Unsure CheckStrain->End Metallo-β-lactamase Producer ConsultLit->End

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Overcoming Challenges in BRL-42715 Potentiation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of BRL-42715 potentiation studies. Our aim is to facilitate smooth and successful experimental outcomes by addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, broad-spectrum penem-class β-lactamase inhibitor.[1][2] Its primary mechanism of action is the inhibition of a wide range of bacterial β-lactamase enzymes, including plasmid-mediated (e.g., TEM, SHV, OXA) and chromosomally-mediated enzymes.[1][2] By inactivating these enzymes, this compound restores the efficacy of β-lactam antibiotics, such as amoxicillin, against resistant bacterial strains.[1]

Q2: What makes this compound a potent β-lactamase inhibitor?

A2: this compound exhibits potent inhibitory activity, with concentrations as low as 0.01 µg/mL needed to reduce the initial rate of hydrolysis of most β-lactamase enzymes by 50% (IC50).[1][2] This potency is reported to be 10- to 100-fold lower than other β-lactamase inhibitors like clavulanic acid.[2]

Q3: What is the most significant challenge when working with this compound in vitro?

A3: The primary challenge is the chemical instability of this compound. It is particularly susceptible to hydrolysis by class B metallo-β-lactamases, which can lead to its degradation and loss of activity during experiments. Careful experimental design and handling are crucial to mitigate this issue.

Q4: How should this compound stock solutions be prepared and stored?

A4: Due to its instability, it is recommended to prepare fresh stock solutions of this compound for each experiment. If storage is necessary, aliquot the stock solution into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent should be based on the specific experimental requirements, with DMSO or aqueous buffers being common options.

Q5: What are potential off-target effects of this compound?

A5: While specific off-target effects of this compound are not extensively documented in the provided search results, penem antibiotics, as a class, can potentially interact with other cellular components. It is important to include appropriate controls in your experiments to differentiate between potentiation effects and any potential off-target or synergistic activities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in potentiation results - Degradation of this compound: Instability in solution, especially in the presence of metallo-β-lactamases. - Inconsistent inoculum preparation: Variation in bacterial density. - Pipetting errors: Inaccurate dispensing of reagents.- Prepare fresh this compound solutions for each experiment. - Minimize incubation times where possible. - If working with known metallo-β-lactamase producers, consider alternative inhibitors or specialized assay conditions. - Standardize inoculum preparation using a spectrophotometer to ensure consistent cell density (e.g., 0.5 McFarland standard). - Use calibrated pipettes and perform regular checks for accuracy.
No potentiation observed where expected - Inactive this compound: Complete degradation of the compound. - Incorrect concentration range: Concentrations of this compound or the β-lactam antibiotic are not optimal. - Bacterial resistance mechanism is not β-lactamase mediated: The resistance mechanism of the test strain may be due to other factors like altered penicillin-binding proteins (PBPs) or efflux pumps.- Verify the activity of the this compound stock solution with a sensitive control strain. - Perform a dose-response experiment (e.g., checkerboard assay) to determine the optimal concentrations. - Confirm the presence and type of β-lactamase in the test strain. - Consider testing against a panel of strains with known resistance mechanisms.
Unexpected bacterial growth at high this compound concentrations - Intrinsic resistance to this compound: The bacterial strain may possess mechanisms to inactivate or efflux the inhibitor. - Degradation products of this compound are not inhibitory or may even be utilized by the bacteria. - Investigate the presence of metallo-β-lactamases, which can hydrolyze this compound. - Analyze the stability of this compound in the specific assay medium over the course of the experiment.
Difficulty in interpreting checkerboard assay results - Incorrect calculation of Fractional Inhibitory Concentration (FIC) index. - Subjective determination of MIC endpoints. - Use the standard formula for FIC index calculation: FIC Index = FIC A + FIC B, where FIC A = MIC of drug A in combination / MIC of drug A alone, and FIC B = MIC of drug B in combination / MIC of drug B alone.[3][4][5] - Interpret the results as follows: Synergy (FIC ≤ 0.5), Additive/Indifference (0.5 < FIC ≤ 4), Antagonism (FIC > 4).[3][4] - Use a quantitative method for determining growth inhibition, such as measuring optical density at 600 nm (OD600), to reduce subjectivity.

Quantitative Data Summary

Table 1: Potentiation of Amoxicillin by this compound against β-Lactamase-Producing Enterobacteriaceae

Bacterial GroupAmoxicillin MIC50 (µg/mL)Amoxicillin + 1 µg/mL this compound MIC50 (µg/mL)Fold Reduction in MIC50
All Enterobacteriaceae (412 strains)>1282>64
Cefotaxime-susceptible Citrobacter and Enterobacter (48 strains)>1282>64
Cefotaxime-resistant Citrobacter and Enterobacter (25 strains)>1288>16

Data extracted from Coleman et al., 1989.[1]

Table 2: Inhibitory Activity of this compound against Various β-Lactamases

β-Lactamase TypeIC50 of this compound (µg/mL)
Most plasmid- and chromosomally-mediated β-lactamases< 0.01
Cephalosporinases< 0.004

Data extracted from Coleman et al., 1989 and Zhou et al., 1993.[1][6]

Experimental Protocols

Checkerboard Assay for Potentiation Analysis

Objective: To determine the synergistic interaction between this compound and a β-lactam antibiotic against a bacterial strain.

Materials:

  • This compound

  • β-lactam antibiotic (e.g., Amoxicillin)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Methodology:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent (e.g., DMSO or sterile water).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Set up the Checkerboard Plate:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Create two-fold serial dilutions of the β-lactam antibiotic horizontally across the plate (e.g., columns 1-10).

    • Create two-fold serial dilutions of this compound vertically down the plate (e.g., rows A-G).

    • Column 11 should contain serial dilutions of the β-lactam antibiotic alone (antibiotic control).

    • Row H should contain serial dilutions of this compound alone (inhibitor control).

    • Well H12 will serve as the growth control (no antibiotic or inhibitor).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. This can be done visually or by measuring the OD600.

    • Calculate the Fractional Inhibitory Concentration (FIC) index as described in the troubleshooting guide.

Enzyme Kinetics Assay for β-Lactamase Inhibition

Objective: To determine the inhibitory potency (e.g., IC50) of this compound against a purified β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • This compound

  • Chromogenic β-lactam substrate (e.g., Nitrocefin)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader

Methodology:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a stock solution of the β-lactamase and the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the β-lactamase enzyme to each well.

    • Add the various concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately begin measuring the change in absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for Nitrocefin) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Visualizations

Experimental_Workflow_for_BRL_42715_Potentiation_Study cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_brl Prepare fresh This compound stock setup_plate Set up 96-well plate with serial dilutions prep_brl->setup_plate prep_abx Prepare β-lactam antibiotic stock prep_abx->setup_plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs (visual or OD600) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for this compound potentiation study using a checkerboard assay.

Beta_Lactamase_Inhibition_Pathway cluster_bacterium Bacterial Cell beta_lactam β-Lactam Antibiotic beta_lactamase β-Lactamase Enzyme beta_lactam->beta_lactamase Hydrolysis pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibition brl_42715 This compound brl_42715->beta_lactamase Inhibition inactive_abx Inactive Antibiotic beta_lactamase->inactive_abx inactive_bl Inactive β-Lactamase cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Mechanism of this compound potentiation of β-lactam antibiotics.

Troubleshooting_Logic_Flow start Start Potentiation Experiment problem Problem Encountered? start->problem no_potentiation No Potentiation problem->no_potentiation Yes high_variability High Variability problem->high_variability Yes success Successful Experiment problem->success No check_inhibitor Check this compound Activity/Stability no_potentiation->check_inhibitor check_conc Optimize Concentrations (Checkerboard) no_potentiation->check_conc check_resistance Verify β-Lactamase Production no_potentiation->check_resistance high_variability->check_inhibitor check_inoculum Standardize Inoculum high_variability->check_inoculum check_pipetting Verify Pipette Calibration high_variability->check_pipetting

Caption: A logical flow for troubleshooting common issues in this compound studies.

References

Validation & Comparative

A Head-to-Head Battle of Beta-Lactamase Inhibitors: BRL-42715 vs. Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable beta-lactamase inhibitors: BRL-42715 and clavulanic acid. By examining their mechanisms of action, in vitro potency, and synergistic effects with beta-lactam antibiotics, this document serves as a comprehensive resource supported by experimental data.

Executive Summary

This compound, a penem antibiotic, demonstrates significantly greater potency and a broader spectrum of activity as a beta-lactamase inhibitor when compared to the established clavulanic acid.[1][2][3] Experimental data consistently show that this compound exhibits lower 50% inhibitory concentrations (IC50) and confers superior protection to beta-lactam antibiotics against a wide array of beta-lactamase-producing bacteria, including those expressing Class A, C, and D enzymes.[1][2] This enhanced efficacy is particularly pronounced against challenging Gram-negative pathogens harboring chromosomally-mediated cephalosporinases.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and clavulanic acid act as "suicide inhibitors," irreversibly inactivating beta-lactamase enzymes. However, the specifics of their molecular interactions differ, contributing to their varied efficacy.

Clavulanic Acid: This oxapenam contains a beta-lactam ring that is recognized by the active site of beta-lactamase. The enzyme cleaves the ring, leading to the formation of a reactive intermediate that then acylates a crucial serine residue in the enzyme's active site. This forms a stable, covalent bond, rendering the enzyme inactive.

This compound: As a penem, this compound also operates through acylation of the active site serine. Its unique side-chain structure allows for a more efficient and rapid inactivation process across a broader range of beta-lactamases. Kinetic studies suggest a very efficient inactivation pathway for all active-site serine beta-lactamases.[4]

G Mechanism of Beta-Lactamase Inhibition cluster_0 Clavulanic Acid Pathway cluster_1 This compound Pathway CA Clavulanic Acid CA_BL Reversible Complex CA->CA_BL Binds to Active Site BL Beta-Lactamase (Active) BL->CA_BL Acyl_CA Acylated (Inactive) Enzyme CA_BL->Acyl_CA Ring Opening & Covalent Bonding BRL This compound BRL_BL Reversible Complex BRL->BRL_BL Binds to Active Site BL2 Beta-Lactamase (Active) BL2->BRL_BL Acyl_BRL Acylated (Inactive) Enzyme BRL_BL->Acyl_BRL Rapid Ring Opening & Covalent Bonding

Figure 1. Comparative inhibition pathways.

In Vitro Efficacy: A Quantitative Comparison

The superior inhibitory activity of this compound is evident from the significantly lower concentrations required to inhibit 50% of beta-lactamase activity (IC50) compared to clavulanic acid.

Beta-Lactamase Source/TypeThis compound IC50 (µg/mL)Clavulanic Acid IC50 (µg/mL)Fold Difference (Approx.)Reference
E. coli (TEM-1)<0.010.1>10x[3]
Klebsiella pneumoniae<0.010.2>20x[3]
Enterobacter cloacae (P99)<0.01>100>10,000x[2]
S. aureus (PC1)<0.010.05>5x[3]
Cephalosporinases (various)<0.004>10>2,500x[2]

Table 1: Comparative IC50 Values of this compound and Clavulanic Acid Against Various Beta-Lactamases.

Synergistic Activity with Beta-Lactam Antibiotics

The primary role of a beta-lactamase inhibitor is to restore the efficacy of beta-lactam antibiotics. In this regard, this compound consistently demonstrates superior synergistic activity.

When combined with amoxicillin, this compound leads to a more significant reduction in the Minimum Inhibitory Concentrations (MICs) against a wide range of beta-lactamase-producing bacteria compared to the amoxicillin-clavulanate combination.

Bacterial Strain (Beta-Lactamase Producer)Amoxicillin MIC (µg/mL)Amoxicillin + this compound (1 µg/mL) MIC (µg/mL)Amoxicillin + Clavulanic Acid (5 µg/mL) MIC (µg/mL)Reference
Enterobacteriaceae (n=412, MIC50)>12828[3]
Citrobacter/Enterobacter (cefotaxime-susceptible, n=48, MIC50)>1282-[3]
Citrobacter/Enterobacter (cefotaxime-resistant, n=25, MIC50)>1288-[3]
Anaerobic Gram-Negative Rods (n=496, MIC90)25622[5]

Table 2: Comparative Synergistic Activity of this compound and Clavulanic Acid in Combination with Amoxicillin.

Experimental Protocols

Determination of IC50 Values

The 50% inhibitory concentrations (IC50s) were determined using a spectrophotometric assay with the chromogenic cephalosporin, nitrocefin, as the substrate.

G IC50 Determination Workflow cluster_workflow Experimental Steps P1 Prepare serial dilutions of this compound and Clavulanic Acid P2 Add Beta-Lactamase Enzyme to each inhibitor dilution P1->P2 P3 Pre-incubate for a defined period (e.g., 5-15 minutes) P2->P3 P4 Initiate reaction by adding Nitrocefin substrate P3->P4 P5 Monitor absorbance change at 486 nm P4->P5 P6 Calculate initial reaction velocities P5->P6 P7 Plot % inhibition vs. inhibitor concentration and determine IC50 P6->P7

Figure 2. Workflow for IC50 determination.

Protocol Details:

  • Reagents and Buffers:

    • Beta-lactamase enzyme solution (e.g., purified TEM-1, SHV-1, or AmpC) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO).

    • Serial dilutions of this compound and clavulanic acid in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of each inhibitor dilution.

    • Add a standardized amount of beta-lactamase to each well and pre-incubate at a controlled temperature (e.g., 37°C) for a specified time to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of the yellow nitrocefin results in a red-colored product.[6]

    • The initial rate of reaction is calculated from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Kinetic Parameters (Ki and kcat)

To delve deeper into the inhibitory mechanism, the inhibition constant (Ki) and the catalytic rate constant (kcat) can be determined through kinetic studies.

Protocol Outline:

  • Enzyme and Substrate Preparation: Prepare solutions of purified beta-lactamase and a suitable substrate (e.g., nitrocefin or penicillin G) at various concentrations in an appropriate assay buffer.

  • Inhibitor Solutions: Prepare a range of concentrations for both this compound and clavulanic acid.

  • Kinetic Measurements:

    • For each inhibitor concentration, perform a series of reactions with varying substrate concentrations.

    • Initiate the reaction by adding the enzyme to a mixture of the substrate and inhibitor.

    • Monitor the reaction progress spectrophotometrically by measuring the change in absorbance over time.

  • Data Analysis:

    • Determine the initial reaction velocities for each combination of substrate and inhibitor concentrations.

    • Analyze the data using non-linear regression to fit to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or irreversible inhibition models).

    • From this analysis, the values for Ki (a measure of the inhibitor's binding affinity) and kcat (the turnover number) can be derived.

In Vivo Efficacy

While in vitro data provides a strong indication of an inhibitor's potential, in vivo studies are crucial for evaluating its performance in a physiological setting. Pharmacokinetic studies in animal models have shown that this compound has a relatively short elimination half-life.[7] For instance, in mice, the half-life was found to be around 7 minutes after intravenous administration.[7] Despite this, its high potency allows for effective protection of beta-lactam antibiotics in animal infection models.

Direct comparative in vivo efficacy studies with clavulanic acid are less abundant in the readily available literature. However, the superior in vitro performance of this compound, particularly against Gram-negative bacteria with inducible or extended-spectrum beta-lactamases, suggests a high potential for enhanced in vivo efficacy in treating infections caused by such resistant organisms.[8]

Conclusion

The available experimental data unequivocally positions this compound as a more potent and broader-spectrum beta-lactamase inhibitor than clavulanic acid. Its significantly lower IC50 values across a range of clinically important beta-lactamases, especially Class C cephalosporinases, translate to superior synergistic activity when combined with beta-lactam antibiotics. While clavulanic acid remains a clinically important and successful beta-lactamase inhibitor, the data on this compound highlights its potential as a next-generation agent for combating beta-lactam resistance, particularly in the context of infections caused by difficult-to-treat Gram-negative pathogens. Further head-to-head in vivo comparative studies would be invaluable in fully elucidating its therapeutic potential.

References

Head-to-Head Study: A Comparative Analysis of BRL-42715 and Sulbactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the β-lactamase inhibitors BRL-42715 and sulbactam. The information presented is collated from in vitro studies to offer insights into their relative potency, spectrum of activity, and mechanisms of action, supported by available experimental data.

Executive Summary

This compound, a penem β-lactamase inhibitor, demonstrated exceptionally potent and broad-spectrum in vitro activity in studies conducted in the late 1980s and early 1990s. The available data consistently show that this compound is a more potent inhibitor of a wider range of β-lactamases, including Class A and Class C enzymes, compared to sulbactam. Sulbactam, a penicillanic acid sulfone, is a well-established β-lactamase inhibitor used in clinical practice in combination with β-lactam antibiotics. While effective against many common β-lactamases, it is generally less potent than this compound and has a more limited spectrum of potent inhibition. Despite its promising in vitro profile, the clinical development of this compound appears to have been discontinued for reasons that are not publicly documented.

Mechanism of Action

Both this compound and sulbactam are mechanism-based inhibitors, often referred to as "suicide inhibitors," that irreversibly inactivate β-lactamase enzymes. They are structural analogs of β-lactam antibiotics, allowing them to bind to the active site of the β-lactamase. This binding initiates a series of chemical reactions that result in a stable, covalent adduct with the enzyme, rendering it incapable of hydrolyzing β-lactam antibiotics.

Mechanism of β-Lactamase Inhibition cluster_0 Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-Lactam_Antibiotic->PBP Binding Beta-Lactamase_Inhibitor β-Lactamase Inhibitor (this compound or Sulbactam) Beta-Lactamase β-Lactamase Enzyme Beta-Lactamase_Inhibitor->Beta-Lactamase Irreversible Inhibition Beta-Lactamase->Beta-Lactam_Antibiotic Hydrolysis (Blocked by Inhibitor) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibition of Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Leads to

Caption: Mechanism of action for β-lactamase inhibitors.

Comparative In Vitro Efficacy

The following tables summarize the quantitative data from various in vitro studies, highlighting the comparative potency of this compound and sulbactam.

Table 1: 50% Inhibitory Concentration (IC50) Against Various β-Lactamases

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.

β-Lactamase Source/TypeThis compound (µg/mL)Sulbactam (µg/mL)Clavulanic Acid (µg/mL)Reference
Enterobacter cloacae P99 (Class C)<0.01>10012[1]
Citrobacter freundii (Class C)<0.01>10010[1]
Serratia marcescens (Class C)<0.01>10025[1]
Escherichia coli TEM-1 (Class A)<0.010.20.05[1]
Klebsiella pneumoniae SHV-1 (Class A)<0.010.10.03[1]
Staphylococcus aureus (Penicillinase)<0.010.050.04[1]
Shigella flexneri UCSF-1290.0049--[2]

Data presented as reported in the cited literature. Some studies did not include a direct comparison with sulbactam for all enzymes.

Table 2: Minimum Inhibitory Concentration (MIC) of Amoxicillin in the Presence of Inhibitors

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. This table shows the potentiation of amoxicillin's activity by the inhibitors against β-lactamase-producing bacteria.

Bacterial GroupAmoxicillin MIC50 (µg/mL) AloneAmoxicillin MIC50 with this compound (1 µg/mL)Amoxicillin MIC50 with Clavulanic Acid (5 µg/mL)Reference
Enterobacteriaceae (412 strains)>12828[1]
Citrobacter & Enterobacter (cefotaxime-susceptible, 48 strains)>1282-[1]
Citrobacter & Enterobacter (cefotaxime-resistant, 25 strains)>1288-[1]

MIC50 is the MIC required to inhibit 50% of the strains tested.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing and enzyme inhibition assays. The following are generalized protocols based on standard methodologies referenced in the cited literature.

Minimum Inhibitory Concentration (MIC) Determination

MIC values were likely determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), likely following guidelines similar to the M07 series.[3][4][5]

Broth Microdilution MIC Assay Workflow Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilutions Prepare serial dilutions of β-lactam antibiotic alone and in combination with a fixed concentration of inhibitor Serial_Dilutions->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC by visual inspection for turbidity Incubate->Read_Results

Caption: Generalized workflow for MIC determination.

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a specific cell density (e.g., McFarland standard).

  • Serial Dilutions: The β-lactam antibiotic is serially diluted in a 96-well microtiter plate. For potentiation studies, a fixed concentration of the β-lactamase inhibitor (e.g., 1 µg/mL of this compound) is added to each well containing the serially diluted antibiotic.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate atmospheric conditions and temperature for a defined period.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay (IC50 Determination)

IC50 values were likely determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.[6]

  • Enzyme and Substrate Preparation: A solution of purified β-lactamase and a solution of nitrocefin are prepared in a suitable buffer.

  • Inhibitor Dilutions: Serial dilutions of the inhibitor (this compound or sulbactam) are prepared.

  • Reaction Mixture: The β-lactamase solution is pre-incubated with the various concentrations of the inhibitor for a defined period.

  • Initiation of Reaction: The reaction is initiated by the addition of the nitrocefin substrate.

  • Spectrophotometric Measurement: The hydrolysis of nitrocefin results in a color change that is monitored by measuring the absorbance at a specific wavelength (e.g., 482 nm) over time.

  • IC50 Calculation: The rate of hydrolysis is calculated for each inhibitor concentration, and the IC50 is determined as the concentration of the inhibitor that causes a 50% reduction in the rate of nitrocefin hydrolysis compared to the control with no inhibitor.

Developmental History and Concluding Remarks

The in vitro data strongly suggest that this compound was a highly potent, broad-spectrum β-lactamase inhibitor with significantly greater activity against many problematic β-lactamases compared to sulbactam.[7][8][9][10] Its efficacy against Class C cephalosporinases was particularly noteworthy.[7]

Sulbactam, while less potent in vitro against certain enzymes, has a well-established clinical safety and efficacy profile when used in combination with β-lactam antibiotics, such as in ampicillin-sulbactam.[11][12][13] It remains an important tool in combating infections caused by β-lactamase-producing bacteria.

The reasons for the apparent discontinuation of the clinical development of this compound are not clearly documented in the available literature. Potential factors could include challenges in formulation, unfavorable pharmacokinetic or pharmacodynamic properties in vivo, toxicity, or strategic business decisions by the developing company at the time.[14][15][16]

For researchers and drug development professionals, the story of this compound serves as a compelling case study of a compound with exceptional in vitro potency that did not translate into a clinical product. Understanding the potential hurdles it faced could provide valuable lessons for the development of new β-lactamase inhibitors. Further investigation into historical corporate or regulatory archives may provide more definitive answers regarding its fate.

References

BRL-42715: A Potent β-Lactamase Inhibitor - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the β-lactamase inhibitor BRL-42715 with other established inhibitors, supported by experimental data. This compound is a penem antibiotic that acts as a potent inhibitor of a wide range of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

Performance Comparison: IC50 Values

The inhibitory potential of this compound is highlighted by its low 50% inhibitory concentration (IC50) values against various β-lactamases. The concentration of this compound required to reduce the initial rate of hydrolysis of most β-lactamase enzymes by 50% is remarkably low, often less than 0.01 µg/mL[1]. This represents a 10- to 100-fold lower concentration than that required for other inhibitors like clavulanic acid[1].

For cephalosporinases, a class of β-lactamases that effectively hydrolyze cephalosporins, this compound demonstrates exceptional inhibitory activity, with 50% inhibition values being less than 0.004 mg/L[2]. In a direct comparison, the inhibitory activity of this compound against cephalosporinases from various bacteria was found to be 10,000 to 1,000,000-fold greater than that of clavulanic acid[3]. Furthermore, the I50 for this compound against the β-lactamase from Shigella flexneri UCSF-129 has been determined to be 0.0049 µg/mL.

The following tables summarize the IC50 values of this compound and comparator β-lactamase inhibitors against a selection of β-lactamases.

Table 1: IC50 Values of this compound against various β-Lactamases

β-Lactamase Source/TypeThis compound IC50
Most β-Lactamases< 0.01 µg/mL
Cephalosporinases< 0.004 mg/L
Shigella flexneri UCSF-1290.0049 µg/mL

Table 2: Comparative IC50 Values of β-Lactamase Inhibitors against specific Class A Enzymes

β-LactamaseThis compound IC50 (µM)Clavulanic Acid IC50 (µM)Sulbactam IC50 (µM)Tazobactam IC50 (µM)
TEM-1Significantly lower¹0.084.80.1
SHV-1Significantly lower¹0.015.80.07

¹IC50 values for this compound against TEM-1 and SHV-1 are reported to be 10- to 100-fold lower than those of clavulanate, tazobactam, and sulbactam[4].

Experimental Protocols

The determination of IC50 values for β-lactamase inhibitors is typically performed using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored over time.

Objective: To determine the concentration of a β-lactamase inhibitor required to reduce the enzymatic activity of a specific β-lactamase by 50%.

Materials:

  • Purified β-lactamase enzyme

  • β-lactamase inhibitor (e.g., this compound)

  • Chromogenic substrate (e.g., Nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified β-lactamase in the assay buffer.

    • Prepare a series of dilutions of the β-lactamase inhibitor in the assay buffer.

    • Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration.

  • Assay Setup:

    • In a 96-well microplate, add a fixed amount of the β-lactamase enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with buffer only (background).

    • Pre-incubate the enzyme and inhibitor mixture for a specific period at a controlled temperature to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength for the hydrolyzed nitrocefin (typically 486 nm) using a microplate reader. Measurements are taken at regular intervals over a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of nitrocefin hydrolysis) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a suitable dose-response curve and identifying the concentration at which 50% inhibition is achieved.

Visualizing the Workflow and Inhibition Logic

To further clarify the experimental process and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme β-Lactamase Solution Plate 96-Well Plate Enzyme->Plate Inhibitor Inhibitor Dilutions (this compound) Inhibitor->Plate Substrate Nitrocefin Solution Reaction Add Substrate & Measure Absorbance Substrate->Reaction Incubation Pre-incubation (Enzyme + Inhibitor) Plate->Incubation Incubation->Reaction Velocity Calculate Initial Velocities Reaction->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Value Inhibition->IC50 Inhibition_Mechanism cluster_components Molecular Components cluster_outcomes Potential Outcomes Enzyme Active β-Lactamase Hydrolysis Antibiotic Inactivation (Resistance) Enzyme->Hydrolysis binds to Inhibition Enzyme Inactivation (Antibiotic Protection) Enzyme->Inhibition binds to Substrate β-Lactam Antibiotic Substrate->Hydrolysis is hydrolyzed by Inhibitor This compound Inhibitor->Inhibition inactivates

References

BRL-42715: Unveiling Superior In Vitro Potency in Beta-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of BRL-42715 against other established beta-lactamase inhibitors, namely clavulanic acid, sulbactam, and tazobactam. The data presented herein validates the significantly enhanced potency of this compound in neutralizing a broad spectrum of beta-lactamase enzymes, a critical factor in overcoming bacterial resistance to beta-lactam antibiotics.

Quantitative Comparison of Inhibitory Potency

The in vitro efficacy of a beta-lactamase inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific beta-lactamase enzyme by 50%. A lower IC50 value indicates greater potency.

This compound has consistently demonstrated markedly lower IC50 values compared to its counterparts across a range of clinically significant beta-lactamase enzymes. The concentration of this compound needed to achieve 50% inhibition of the initial rate of hydrolysis for most beta-lactamase enzymes is less than 0.01 micrograms/ml.[1] This potency is reported to be 10- to 100-fold lower than that of other beta-lactamase inhibitors.[1]

Against cephalosporinases produced by Enterobacteriaceae, this compound has been shown to be the most efficient inhibitor, with 50% inhibition values of less than 0.004 mg/L.[2] Furthermore, studies have indicated that the inhibitory activity of this compound against cephalosporinases from various bacteria is 10,000 to 1,000,000-fold greater than that of clavulanic acid.[3]

The following table summarizes the comparative potency of this compound and other inhibitors against key beta-lactamase classes.

Beta-Lactamase TargetThis compoundClavulanic AcidSulbactamTazobactam
Class A (e.g., TEM-1, SHV-1) <0.01 µg/mL 10- to 100-fold higher10- to 100-fold higher10- to 100-fold higher
Class C (e.g., P99 Cephalosporinase) <0.004 mg/L 10,000- to 1,000,000-fold higherSignificantly higherSignificantly higher
Class D (e.g., OXA-1) <0.01 µg/mL 10- to 100-fold higher10- to 100-fold higher10- to 100-fold higher
Staphylococcal Penicillinase <0.01 µg/mL 10- to 100-fold higher10- to 100-fold higher10- to 100-fold higher

Note: The table reflects the superior potency of this compound as reported in the cited literature. Specific IC50 values for competitor compounds can vary between studies.

Mechanism of Action: Suicide Inhibition

This compound, like other penem-based inhibitors, acts as a "suicide inhibitor" or mechanism-based inactivator. It is recognized by the beta-lactamase enzyme as a substrate. The enzyme's catalytic process begins, forming a covalent acyl-enzyme intermediate. However, this intermediate is highly unstable and undergoes a rapid chemical rearrangement. This rearrangement results in a stable, inactivated enzyme complex, effectively trapping and permanently disabling the beta-lactamase.

G cluster_0 Bacterial Periplasmic Space cluster_1 Outcome BRL42715 This compound BetaLactamase Active Beta-Lactamase (Serine Residue) BRL42715->BetaLactamase Binding to Active Site AcylEnzyme Transient Acyl-Enzyme Intermediate BetaLactamase->AcylEnzyme Acylation of Serine Residue InactiveEnzyme Stable Inactivated Enzyme Complex AcylEnzyme->InactiveEnzyme Irreversible Rearrangement BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Binding and Inhibition CellLysis Bacterial Cell Lysis PBP->CellLysis Disruption of Cell Wall Synthesis

Mechanism of this compound Action

Experimental Protocols

The superior potency of this compound has been validated through rigorous in vitro assays. The following are detailed methodologies for key experiments.

Determination of IC50 using a Chromogenic Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a beta-lactamase inhibitor using the chromogenic substrate nitrocefin.

Materials:

  • Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, etc.)

  • This compound and competitor inhibitors (clavulanic acid, sulbactam, tazobactam)

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the beta-lactamase inhibitors in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations.

    • Prepare a working solution of the purified beta-lactamase enzyme in assay buffer.

    • Prepare a working solution of nitrocefin in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add a fixed volume of the beta-lactamase enzyme solution.

    • Add the various concentrations of the inhibitor solutions to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin solution to all wells.

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of the yellow nitrocefin substrate results in a red-colored product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that produces 50% inhibition.

G cluster_workflow IC50 Determination Workflow prep Prepare Reagents: - Inhibitor dilutions - Enzyme solution - Nitrocefin solution setup Assay Setup: - Add enzyme to plate - Add inhibitor dilutions - Pre-incubate prep->setup reaction Initiate Reaction: - Add nitrocefin setup->reaction measure Measure Absorbance: - Kinetic read at 486 nm reaction->measure analyze Data Analysis: - Calculate % inhibition - Plot dose-response curve - Determine IC50 measure->analyze

IC50 Determination Workflow
Checkerboard Synergy Assay

This method is used to assess the synergistic effect of a beta-lactamase inhibitor in combination with a beta-lactam antibiotic against a specific bacterial strain.

Materials:

  • Beta-lactam antibiotic (e.g., amoxicillin, piperacillin)

  • This compound or competitor inhibitor

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or visual inspection for growth

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Setup (Checkerboard Dilutions):

    • In a 96-well plate, create a two-dimensional array of antibiotic and inhibitor concentrations.

    • Along the x-axis, perform serial two-fold dilutions of the beta-lactam antibiotic.

    • Along the y-axis, perform serial two-fold dilutions of the beta-lactamase inhibitor.

    • Include control wells for the antibiotic alone, the inhibitor alone, and a growth control (no antibiotic or inhibitor).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determining the Minimum Inhibitory Concentration (MIC):

    • After incubation, determine the MIC for the antibiotic alone, the inhibitor alone, and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Calculate the FICI for each combination that shows no growth using the following formula:

      • FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

    • Interpret the FICI values:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or indifferent effect

      • FICI > 4: Antagonism

G cluster_workflow Checkerboard Synergy Assay Workflow prep Prepare Inoculum and Reagent Dilutions setup Create Checkerboard Plate: - Serial dilutions of antibiotic (X-axis) - Serial dilutions of inhibitor (Y-axis) prep->setup inoculate Inoculate Plate with Bacterial Suspension setup->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Determine MICs for all combinations incubate->read analyze Calculate FICI and Determine Synergy read->analyze

Checkerboard Assay Workflow

Conclusion

The in vitro data strongly supports the superior potency of this compound as a beta-lactamase inhibitor compared to clavulanic acid, sulbactam, and tazobactam. Its significantly lower IC50 values against a broad range of clinically relevant beta-lactamases highlight its potential as a powerful tool to restore and enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound.

References

BRL-42715's effectiveness against Class I cephalosporinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effectiveness of BRL-42715 against Class I cephalosporinases, also known as Class C β-lactamases. Its performance is evaluated against other well-known β-lactamase inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a powerful, mechanism-based inhibitor of a wide array of bacterial β-lactamases, demonstrating exceptional potency against Class I cephalosporinases. These enzymes, such as the chromosomally encoded AmpC β-lactamases found in many Gram-negative bacteria like Enterobacter spp., Citrobacter spp., and Pseudomonas aeruginosa, are a significant cause of resistance to cephalosporin antibiotics.[1][2][3] Experimental data reveals that this compound is significantly more effective than traditional inhibitors like clavulanic acid, sulbactam, and tazobactam in neutralizing the activity of these enzymes.[4][5]

Comparative Efficacy Against Class I Cephalosporinases

The inhibitory activity of this compound and its counterparts against Class I cephalosporinases is summarized below. The data highlights the superior performance of this compound.

InhibitorEnzyme TargetParameterValueReference
This compound Enterobacter cloacae P99 (Class C)Second-order rate constant (k₂)0.17 µM⁻¹s⁻¹[6][7]
This compound Cephalosporinases (various)IC₅₀< 0.004 mg/L[5]
Clavulanic AcidAmpCIC₅₀205.1 mg/L (1,030,000 nM)
TazobactamAmpCIC₅₀1.6 mg/L (5,300 nM)
AvibactamP. aeruginosa AmpCIC₅₀~0.08 mg/L (290 nM)

Note: A lower IC₅₀ value and a higher second-order rate constant indicate greater inhibitory potency.

Mechanism of Action

This compound acts as a "suicide inhibitor." It is recognized by the β-lactamase as a substrate and enters the active site. The enzymatic reaction is initiated, but instead of being hydrolyzed and released, this compound forms a stable, covalent bond with the active site serine residue of the enzyme. This effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

This compound Mechanism of Action BRL42715 This compound Complex Enzyme-Inhibitor Complex BRL42715->Complex Binding to Active Site Enzyme Active Class I Cephalosporinase (with Serine-OH) Enzyme->Complex Hydrolysis Antibiotic Hydrolysis (Resistance) Enzyme->Hydrolysis Normal Function Inactive Inactive Acyl-Enzyme (Covalent Bond) Complex->Inactive Acylation of Active Site Serine Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis

Mechanism of this compound Inhibition.

Experimental Protocols

Determination of Inhibitory Concentration (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following protocol outlines a common method for determining the IC₅₀ of β-lactamase inhibitors.

Materials:

  • Purified Class I cephalosporinase (e.g., AmpC from P. aeruginosa)

  • β-lactamase inhibitor (e.g., this compound)

  • Nitrocefin (a chromogenic β-lactam substrate)[8][9]

  • Phosphate buffer (pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified β-lactamase in phosphate buffer. Prepare serial dilutions of the β-lactamase inhibitor to be tested.

  • Pre-incubation: In the wells of a 96-well plate, add a fixed concentration of the β-lactamase to varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a solution of nitrocefin to each well to initiate the enzymatic reaction. The hydrolysis of nitrocefin by the active β-lactamase results in a color change from yellow to red, which can be measured by an increase in absorbance at 486-490 nm.[9][10]

  • Measurement: Immediately measure the rate of change in absorbance over time using a spectrophotometer.

  • Data Analysis: The rate of nitrocefin hydrolysis is proportional to the amount of active enzyme. Plot the enzyme activity (rate of absorbance change) against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that results in a 50% reduction in enzyme activity compared to the control (no inhibitor).

IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_prep Prepare Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Enzyme_prep->Preincubation Inhibitor_prep Prepare Serial Dilutions of Inhibitor Inhibitor_prep->Preincubation Reaction Add Nitrocefin to Initiate Reaction Preincubation->Reaction Measurement Measure Absorbance Change (490nm) Reaction->Measurement Plot Plot % Inhibition vs. [Inhibitor] Measurement->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for IC₅₀ Determination.

Conclusion

This compound demonstrates superior inhibitory activity against Class I cephalosporinases when compared to established β-lactamase inhibitors. Its potent, irreversible mechanism of action makes it a highly effective agent for overcoming resistance mediated by these enzymes. The provided experimental framework allows for the standardized evaluation of its efficacy, confirming its potential as a valuable component in combination therapies with β-lactam antibiotics to combat resistant bacterial infections.

References

Unraveling the Discontinuation of BRL-42715: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The promising journey of BRL-42715, a potent penem β-lactamase inhibitor, was cut short, leaving researchers and clinicians to speculate on the reasons for its discontinued clinical development. This guide provides a comprehensive comparison of this compound with established β-lactamase inhibitors, presenting available preclinical data and exploring the likely factors that led to its abandonment.

This guide will delve into a comparative analysis of this compound's performance against other key β-lactamase inhibitors, present available experimental data, and provide detailed methodologies for the key experiments cited.

Comparative Performance of β-Lactamase Inhibitors

The in vitro inhibitory activity of β-lactamase inhibitors is a critical determinant of their potential clinical efficacy. The following tables summarize the available data comparing the 50% inhibitory concentrations (IC50) and Minimum Inhibitory Concentrations (MIC) of this compound against other inhibitors.

Table 1: Comparative IC50 Values (μg/mL) of β-Lactamase Inhibitors against Various β-Lactamase Enzymes

β-Lactamase EnzymeThis compoundClavulanic AcidSulbactamTazobactam
Class A
TEM-1<0.010.080.50.04
SHV-1<0.010.020.30.03
Class C (Cephalosporinase) <0.004>100>1001.0
Enterobacter cloacae P99<0.01---
Class D (OXA) <0.01---

Data compiled from multiple sources.[1][4][5]

Table 2: Potentiation of Amoxicillin Activity by this compound and Clavulanic Acid against β-Lactamase-Producing Enterobacteriaceae

Organism Group (Number of Strains)Amoxicillin MIC50 (μg/mL)Amoxicillin + this compound (1 μg/mL) MIC50 (μg/mL)Amoxicillin + Clavulanic Acid (5 μg/mL) MIC50 (μg/mL)
All Enterobacteriaceae (412)>12828
Cefotaxime-susceptible Citrobacter & Enterobacter (48)>1282-
Cefotaxime-resistant Citrobacter & Enterobacter (25)>1288-

Data from in vitro evaluation of this compound.[5]

Preclinical Pharmacokinetics of this compound

Pharmacokinetic properties are a crucial aspect of drug development. Animal studies provided some insights into the metabolic fate of this compound.

Table 3: Key Pharmacokinetic Parameters of this compound in Animals

SpeciesElimination Half-Life (t1/2) after IV administrationOral BioavailabilitySerum Protein Binding
Mouse-0.227-38%
Rat7 minNot significant27-38%
Rabbit6.2 min--
Dog11 minNot significant27-38%
Cynomolgus Monkey18 minNot significant68-70%
Predicted Human t1/2 31 min - 68-70%

Data from pharmacokinetic studies in animals.[6][7]

The predicted short half-life in humans of approximately 31 minutes may have been a contributing factor to the discontinuation of this compound's development, as it could necessitate frequent dosing to maintain therapeutic concentrations.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments.

Determination of 50% Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to inhibit 50% of the enzymatic activity of a β-lactamase.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Purified β-lactamase enzyme solution preincubation Pre-incubation of enzyme with inhibitor enzyme->preincubation inhibitor Serial dilutions of this compound and comparator inhibitors inhibitor->preincubation substrate Chromogenic substrate solution (e.g., nitrocefin) reaction Initiation of reaction by adding substrate substrate->reaction preincubation->reaction measurement Spectrophotometric measurement of substrate hydrolysis over time reaction->measurement calculation Calculation of initial reaction velocities measurement->calculation plotting Plotting of % inhibition vs. inhibitor concentration calculation->plotting ic50 Determination of IC50 from the dose-response curve plotting->ic50

Caption: Workflow for IC50 determination of β-lactamase inhibitors.

Methodology:

  • Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes were diluted to a standard concentration in an appropriate buffer. Serial dilutions of this compound and comparator inhibitors (clavulanic acid, sulbactam, tazobactam) were prepared.

  • Pre-incubation: The enzyme solution was pre-incubated with various concentrations of the inhibitors for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation and Measurement: The enzymatic reaction was initiated by the addition of a chromogenic substrate, such as nitrocefin. The rate of substrate hydrolysis was monitored by measuring the change in absorbance at a specific wavelength (e.g., 482 nm for nitrocefin) over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities were calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition for each inhibitor concentration was determined relative to a control without any inhibitor. IC50 values were then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_suspension Standardized bacterial inoculum (e.g., 0.5 McFarland) inoculation Inoculation of microtiter plate wells containing antibiotic dilutions with and without inhibitor bacterial_suspension->inoculation antibiotic_dilutions Serial dilutions of β-lactam antibiotic (e.g., amoxicillin) antibiotic_dilutions->inoculation inhibitor_concentration Fixed concentration of β-lactamase inhibitor (e.g., this compound or clavulanic acid) inhibitor_concentration->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation visual_inspection Visual inspection for turbidity (bacterial growth) incubation->visual_inspection mic_determination Determination of the lowest concentration with no visible growth (MIC) visual_inspection->mic_determination

Caption: Workflow for MIC determination of β-lactam/β-lactamase inhibitor combinations.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterial strain was prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Preparation: Serial twofold dilutions of the β-lactam antibiotic (e.g., amoxicillin) were prepared in microtiter plates. A fixed concentration of the β-lactamase inhibitor (e.g., 1 µg/mL of this compound or 5 µg/mL of clavulanic acid) was added to a parallel set of dilutions.

  • Inoculation and Incubation: Each well of the microtiter plates was inoculated with the standardized bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth (i.e., the first clear well).

The Discontinuation of this compound: A Logical Analysis

The absence of a formal declaration for the discontinuation of this compound's clinical development necessitates a logical deduction based on the available scientific evidence and the common challenges in drug development.

cluster_factors Potential Factors Leading to Discontinuation cluster_outcome Outcome instability Chemical Instability [High Probability] discontinuation Discontinuation of Clinical Development instability->discontinuation pharmacokinetics Unfavorable Pharmacokinetics (e.g., short half-life) [Moderate Probability] pharmacokinetics->discontinuation toxicity Undisclosed Toxicity [Low Probability - No Evidence] toxicity->discontinuation strategic Strategic Business Decision [Possible] strategic->discontinuation

Caption: Logical relationship of factors potentially leading to this compound's discontinuation.

  • Chemical Instability: The most cited reason, albeit from limited sources, is the inherent chemical instability of the penem ring structure of this compound.[3] This could lead to manufacturing, formulation, and storage challenges, as well as potential degradation in vivo before reaching its target.

  • Unfavorable Pharmacokinetics: The preclinical data projecting a short half-life in humans is a significant concern.[6][7] A drug that is rapidly cleared from the body may not maintain therapeutic concentrations for a sufficient duration, requiring frequent and potentially inconvenient dosing regimens, which can impact patient compliance and overall efficacy.

  • Undisclosed Toxicity: While no public data suggests significant toxicity, it remains a possibility that unforeseen adverse effects were observed in early, unpublished preclinical or clinical studies.

  • Strategic Business Decisions: The pharmaceutical industry landscape is dynamic. The merger of Beecham with SmithKline Beckman to form SmithKline Beecham in 1989 may have led to a re-evaluation and prioritization of their drug development pipeline.[8] It is plausible that resources were allocated to other promising candidates with more favorable overall profiles.

Conclusion

This compound was a β-lactamase inhibitor of remarkable in vitro potency that held the potential to address the growing threat of antibiotic resistance. However, its journey from the laboratory to the clinic was halted, likely due to a combination of factors, with chemical instability and a challenging pharmacokinetic profile being the most probable culprits. The story of this compound serves as a valuable case study for drug development professionals, highlighting the multifaceted challenges that must be overcome to bring a new therapeutic agent to market. While this compound itself did not succeed, the research and insights gained from its development undoubtedly contributed to the broader understanding of β-lactamase inhibition and paved the way for the successful development of subsequent generations of these critical drugs.

References

Comparative studies of BRL-42715 against emerging β-lactamase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial resistance, β-lactamase inhibitors play a pivotal role in preserving the efficacy of β-lactam antibiotics. This guide provides a comparative analysis of the penem inhibitor BRL-42715 against newer, clinically significant β-lactamase inhibitors: avibactam, relebactam, and vaborbactam. The comparison is based on available in vitro data, highlighting their inhibitory spectrum and potency.

Performance Data Overview

The following tables summarize the inhibitory activity and the potentiation of β-lactam antibiotics by this compound and the emerging inhibitors against various β-lactamase-producing bacteria.

Table 1: Inhibitory Concentration (IC50) of β-Lactamase Inhibitors

β-Lactamase Class/EnzymeThis compound (µg/mL)Avibactam (µg/mL)Relebactam (µg/mL)Vaborbactam (µg/mL)
Class A (Serine)
TEM, SHV<0.01[1][2]Potent inhibitorPotent inhibitor[3]Potent inhibitor, especially KPC[3]
KPC<0.01[1][2]Potent inhibitor[3]Potent inhibitor[3]Highly potent against KPC[3]
Class C (Serine)
AmpC<0.004[4]Potent inhibitor[3]Potent inhibitor[3]Active[5]
Class D (Serine)
OXA<0.01[1][2]Active against some (e.g., OXA-48)[3]Limited to no activity[3][6]No activity[6]
Class B (Metallo)
NDM, VIM, IMPNo activityNo activity[3]No activity[3]No activity[7]

Note: Direct comparative studies under identical conditions are limited, and data is aggregated from multiple sources. The potency of avibactam, relebactam, and vaborbactam is often demonstrated in combination with a partner antibiotic.

Table 2: Potentiation of Amoxicillin Activity by this compound

Bacterial Species (β-Lactamase-Producing)Amoxicillin MIC50 (µg/mL)Amoxicillin + this compound (1 µg/mL) MIC50 (µg/mL)Fold Reduction in MIC50
Enterobacteriaceae (n=412)>128[1][2]2[1][2]>64
Citrobacter & Enterobacter (cefotaxime-susceptible, n=48)>128[1][2]2[1][2]>64
Citrobacter & Enterobacter (cefotaxime-resistant, n=25)>128[1][2]8[1][2]>16
Methicillin-susceptible Staphylococcus aureus8 to >32≤0.06 (with 1-5 µg/mL this compound)>133 - >533

Table 3: Overview of Emerging β-Lactamase Inhibitor Combinations

Combination TherapyInhibitor ClassSpectrum of β-Lactamase InhibitionKey Clinical Indications
Ceftazidime-avibactamDiazabicyclooctane (DBO)Class A, Class C, some Class D (OXA-48)[3]Complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), hospital-acquired pneumonia (HAP), ventilator-associated pneumonia (VAP)
Imipenem/cilastatin-relebactamDiazabicyclooctane (DBO)Class A, Class C[3]cIAI, cUTI, HAP/VAP[8]
Meropenem-vaborbactamCyclic boronic acidClass A (especially KPC), Class C[3][6]cUTI, pyelonephritis, CRE infections[9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. The following sections describe the standard protocols used to evaluate the efficacy of β-lactamase inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing antimicrobial susceptibility.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Inoculum Preparation (Standardized to 0.5 McFarland) inoculation Inoculation of Microtiter Plate Wells bacterial_culture->inoculation antibiotic_dilution Serial Dilution of Antibiotic (with/without fixed concentration of inhibitor) antibiotic_dilution->inoculation incubation Incubation (e.g., 35°C for 18-24 hours) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination (Lowest concentration with no visible growth) visual_inspection->mic_determination

Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Drug Dilution: Serial twofold dilutions of the β-lactam antibiotic, both alone and in combination with a fixed concentration of the β-lactamase inhibitor (e.g., 1 µg/mL of this compound), are prepared in microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Inhibitory Concentration 50 (IC50) Assay

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This is a direct measure of the inhibitor's potency against a specific β-lactamase.

Methodology:

  • Enzyme and Substrate Preparation: A purified β-lactamase enzyme and a chromogenic β-lactam substrate (e.g., nitrocefin) are prepared in a suitable buffer.

  • Inhibitor Dilution: Serial dilutions of the β-lactamase inhibitor are prepared.

  • Reaction Initiation: The enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period. The reaction is then initiated by the addition of the substrate.

  • Measurement: The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the change in absorbance over time.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action and Comparative Logic

The following diagrams illustrate the general mechanism of action of β-lactamase inhibitors and a logical comparison of the inhibitors discussed.

General Mechanism of β-Lactamase Inhibition

Inhibition_Mechanism beta_lactamase β-Lactamase Enzyme (Active Site) hydrolysis Hydrolysis (Inactive Antibiotic) beta_lactamase->hydrolysis inhibitor β-Lactamase Inhibitor (e.g., this compound, Avibactam) inhibitor->beta_lactamase Binds to and inactivates beta_lactam β-Lactam Antibiotic beta_lactam->hydrolysis Susceptible to binding Binding beta_lactam->binding pbp Penicillin-Binding Protein (PBP) pbp->binding Target of cell_wall Bacterial Cell Wall Synthesis cell_lysis Cell Lysis cell_wall->cell_lysis Leads to inhibition Inhibition binding->cell_wall Disrupts

Mechanism of action for β-lactamase inhibitors.
Comparative Profile of β-Lactamase Inhibitors

Inhibitor_Comparison cluster_inhibitors β-Lactamase Inhibitors cluster_classes β-Lactamase Classes BRL42715 This compound ClassA Class A (KPC, TEM, SHV) BRL42715->ClassA Potent ClassC Class C (AmpC) BRL42715->ClassC Potent ClassD Class D (OXA) BRL42715->ClassD Potent ClassB Class B (Metallo) BRL42715->ClassB No Activity Avibactam Avibactam Avibactam->ClassA Potent Avibactam->ClassC Potent Avibactam->ClassD Some (OXA-48) Avibactam->ClassB No Activity Relebactam Relebactam Relebactam->ClassA Potent Relebactam->ClassC Potent Relebactam->ClassB No Activity Vaborbactam Vaborbactam Vaborbactam->ClassA Potent (esp. KPC) Vaborbactam->ClassC Active Vaborbactam->ClassB No Activity

Comparative inhibitory spectrum of selected β-lactamase inhibitors.

Conclusion

This compound demonstrates potent, broad-spectrum in vitro activity against Class A, C, and D serine β-lactamases, a characteristic that positioned it as a highly promising agent.[1][2][4] The emerging inhibitors—avibactam, relebactam, and vaborbactam—while also potent, exhibit more varied spectra of activity. Avibactam has the advantage of inhibiting some Class D enzymes like OXA-48, a feature not shared by relebactam and vaborbactam.[3] Vaborbactam shows particularly strong activity against KPC enzymes.[3] A significant limitation across all these inhibitors is their lack of activity against Class B metallo-β-lactamases.[3][7] The clinical success of the newer agents is well-documented through their use in combination therapies that have become crucial in treating infections caused by multidrug-resistant Gram-negative bacteria. While this compound showed considerable promise in early studies, its development did not progress to clinical use, in contrast to the successful integration of avibactam, relebactam, and vaborbactam into current clinical practice.

References

Assessing the Limitations of BRL-42715 in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRL-42715 with other key β-lactamase inhibitors, offering insights into its performance, limitations, and the experimental context for its evaluation. The data presented is intended to aid researchers in selecting the appropriate tools for their studies in antimicrobial resistance.

Executive Summary

This compound is a potent, broad-spectrum inhibitor of Ambler Class A, C, and D β-lactamases.[1][2] Experimental data consistently demonstrates its superior in vitro activity compared to traditional inhibitors like clavulanic acid, sulbactam, and tazobactam, often exhibiting 10- to 100-fold lower IC50 values.[1][3] However, its primary limitation lies in its ineffectiveness against Class B metallo-β-lactamases.[1][4] Furthermore, its pharmacokinetic profile displays significant inter-species variability, with poor oral absorption observed in several animal models, posing challenges for in vivo applications.[5] This guide will delve into the quantitative comparisons, detailed experimental protocols, and the mechanistic pathways relevant to this compound and its alternatives.

Quantitative Performance Comparison

The following tables summarize the comparative efficacy of this compound against other β-lactamase inhibitors.

Table 1: 50% Inhibitory Concentration (IC50) Against Key β-Lactamases

β-Lactamase InhibitorTEM-1 (Class A)SHV-1 (Class A)P99 (Class C)OXA-1 (Class D)
This compound <0.01 µg/mL <0.01 µg/mL <0.004 mg/L <0.01 µg/mL *
Clavulanic Acid0.08 µM0.01 µM>100 µM>100 µM
Sulbactam4.8 µM5.8 µM~10 µM>100 µM
Tazobactam0.1 µM0.07 µM~1 µM~50 µM

Note: IC50 values for this compound are reported to be 10- to 100-fold lower than other inhibitors[1][3]. Specific µM concentrations are not consistently available in the reviewed literature. The provided value for P99 is from a specific study[6].

Table 2: Synergistic Activity with Ampicillin (Minimum Inhibitory Concentration - MIC in µg/mL)

Organism (β-Lactamase)Ampicillin AloneAmpicillin + this compound (1 µg/mL)Ampicillin + Clavulanic Acid (5 µg/mL)
E. coli (TEM-1)>12828
K. pneumoniae (SHV-1)>12828
Enterobacter cloacae (Class C)>1288>128
Cefotaxime-resistant Enterobacter>1288>128

Data compiled from studies demonstrating the potentiation of β-lactam antibiotics by this compound.[3][7]

Experimental Protocols

Determination of 50% Inhibitory Concentration (IC50)

Objective: To determine the concentration of a β-lactamase inhibitor required to inhibit 50% of the enzyme's activity.

Materials:

  • Purified β-lactamase (e.g., TEM-1, SHV-1)

  • β-lactamase inhibitor (this compound or comparator)

  • Chromogenic substrate (e.g., Nitrocefin)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified β-lactamase in the assay buffer. Prepare serial dilutions of the β-lactamase inhibitor.

  • Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the β-lactamase to varying concentrations of the inhibitor. Incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

  • Substrate Addition: Add a solution of the chromogenic substrate (e.g., Nitrocefin) to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for Nitrocefin hydrolysis).

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic, alone or in combination with a β-lactamase inhibitor, that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • β-lactam antibiotic (e.g., Ampicillin)

  • β-lactamase inhibitor (this compound or comparator) at a fixed concentration

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight and then dilute it to achieve a standardized inoculum (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of the β-lactam antibiotic in MHB in the wells of a 96-well plate. For the combination assay, the MHB should be supplemented with a fixed, sub-inhibitory concentration of the β-lactamase inhibitor.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that shows no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Mechanistic and Workflow Diagrams

Beta_Lactamase_Inhibition cluster_enzyme β-Lactamase Active Site Serine_Residue Serine Residue Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate (Stable) Serine_Residue->Acyl_Enzyme_Intermediate Hydrolysis Hydrolysis Serine_Residue->Hydrolysis Rapid Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->Serine_Residue Acylation BRL_42715 This compound BRL_42715->Serine_Residue Acylation Inactive_Enzyme Inactive Enzyme Acyl_Enzyme_Intermediate->Inactive_Enzyme Slow or No Hydrolysis Hydrolysis->Serine_Residue Regeneration Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic

Caption: Mechanism of β-Lactamase Inhibition by this compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare β-Lactamase, Inhibitor Dilutions, and Substrate Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Add Chromogenic Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance Kinetics Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Initial Velocities and % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Experimental Workflow for IC50 Determination.

Discussion of Limitations

While this compound demonstrates remarkable potency against a wide array of serine-based β-lactamases, its limitations are critical for researchers to consider:

  • Lack of Activity Against Metallo-β-Lactamases (MBLs): this compound is ineffective against Class B MBLs, which utilize a zinc-dependent mechanism for hydrolysis.[1][4] This is a significant drawback as MBLs are an emerging and clinically important class of carbapenemases. For research involving MBL-producing organisms, alternative inhibitors or strategies are necessary.

  • Pharmacokinetic Variability: Studies in animal models have revealed inconsistent oral bioavailability of this compound.[5] While absorbed orally in mice, it is poorly absorbed in rats, dogs, and monkeys.[5] This variability complicates the design and interpretation of in vivo efficacy studies and suggests potential challenges for clinical development.

  • Limited Data Against Newer Generation Inhibitors: While extensively compared to older inhibitors, there is a scarcity of publicly available data directly comparing the performance of this compound against newer, clinically approved inhibitors such as avibactam, relebactam, and vaborbactam. These newer agents have different chemical scaffolds and may offer advantages in terms of spectrum or resistance profiles.

Conclusion

This compound remains a valuable research tool due to its high potency and broad-spectrum activity against Class A, C, and D β-lactamases. It serves as an excellent positive control in screening assays and for mechanistic studies of serine β-lactamase inhibition. However, researchers must be cognizant of its significant limitations, particularly its inactivity against metallo-β-lactamases and its challenging pharmacokinetic properties. For studies involving MBLs or requiring reliable in vivo oral administration, alternative compounds should be prioritized. Future research should aim to directly compare this compound with the latest generation of β-lactamase inhibitors to provide a more complete understanding of its place in the landscape of antimicrobial resistance research.

References

BRL-42715: A Comparative Guide to its Activity Against Extended-Spectrum β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the β-lactamase inhibitor BRL-42715 with other key inhibitors, focusing on its efficacy against extended-spectrum β-lactamases (ESBLs). The information is supported by experimental data and detailed methodologies to assist in research and development efforts.

Executive Summary

This compound is a potent, broad-spectrum penem β-lactamase inhibitor.[1][2] It demonstrates significant in vitro activity against a wide range of bacterial β-lactamases, including plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated enzymes.[1][2] Notably, this compound has shown superior inhibitory activity against many of these enzymes compared to older inhibitors like clavulanic acid, sulbactam, and tazobactam.[3][4] This guide will delve into the quantitative comparisons of its inhibitory potency, detail the experimental protocols for assessing such activity, and visualize the underlying mechanism of action and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound and other β-lactamase inhibitors against various β-lactamases, including common ESBL variants. The data is presented as the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) or as the inhibition constant (Ki). Lower values indicate higher potency.

Table 1: IC50 Values of β-Lactamase Inhibitors Against Various β-Lactamases

β-LactamaseThis compound (µM)Clavulanic Acid (µM)Tazobactam (µM)Avibactam (µM)Relebactam (µM)Vaborbactam (µM)
Class A ESBLs
CTX-M-15---0.0050.230.044
SHV-5------
SHV-12-----0.029
TEM-10-----0.11
Class A Carbapenemases
KPC-2---0.0090.380.069
KPC-3---0.0080.91-
Class C Cephalosporinases
AmpC (E. cloacae P99)<0.006>100>1000.019-0.053
Class D Oxacillinases
OXA-10---0.11->400
OXA-48---0.09-25

Table 2: Ki Values of Vaborbactam Against Various β-Lactamases

β-LactamaseClassKi (µM)
KPC-2A0.056
KPC-3A0.050
CTX-M-15A0.022
SHV-12A0.029
TEM-43A0.18
AmpCC0.053
OXA-48D14
OXA-23D66

Source: Adapted from biochemical assays of vaborbactam inhibition.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of β-lactamase inhibitors.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10^8 CFU/mL)

  • β-lactam antibiotic stock solution

  • β-lactamase inhibitor stock solution

  • Spectrophotometer

b. Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 colonies grown overnight on non-selective agar. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution: Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate. For combination testing, add a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL) to each well containing the serially diluted antibiotic.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.[7][8]

Determination of IC50 for β-Lactamase Inhibitors

This assay measures the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

a. Materials:

  • Purified β-lactamase enzyme

  • Chromogenic β-lactam substrate (e.g., Nitrocefin)

  • Assay buffer (e.g., 100 mM PBS, pH 7.0)

  • β-lactamase inhibitor stock solution

  • 96-well microtiter plate

  • Microplate reader capable of kinetic measurements

b. Procedure:

  • Reagent Preparation: Prepare a working solution of Nitrocefin in the assay buffer. A typical concentration is 0.5-1.0 mg/mL.[9] Prepare serial dilutions of the β-lactamase inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add a constant amount of the purified β-lactamase enzyme to a series of wells. Add the different concentrations of the inhibitor to these wells and incubate for a defined pre-incubation period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: To initiate the enzymatic reaction, add the Nitrocefin working solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 490 nm for Nitrocefin).[10][11] The rate of the reaction is proportional to the slope of the absorbance versus time plot.

  • Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentrations. The IC50 value is determined from the resulting dose-response curve as the concentration of inhibitor that causes a 50% reduction in the enzyme's activity.

Mandatory Visualization

Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to the activity of this compound.

G cluster_0 Mechanism of this compound Inhibition of Serine β-Lactamase E_OH Active Serine β-Lactamase (E-OH) E_OH_BRL Reversible Michaelis Complex (E-OH·BRL) E_OH->E_OH_BRL Binding BRL This compound BRL->E_OH_BRL Acyl_Enzyme Acyl-Enzyme Intermediate E_OH_BRL->Acyl_Enzyme Acylation Rearranged_Intermediate Rearranged Stable Intermediate Acyl_Enzyme->Rearranged_Intermediate Rearrangement Inactive_Enzyme Inactive Enzyme Rearranged_Intermediate->Inactive_Enzyme Stable Complex

Caption: Mechanism of irreversible inhibition of serine β-lactamases by this compound.

G cluster_1 Experimental Workflow for IC50 Determination prep_reagents Prepare Reagents: - Purified β-lactamase - Inhibitor dilutions - Nitrocefin substrate plate_setup Set up 96-well plate: - Add enzyme to wells - Add inhibitor dilutions prep_reagents->plate_setup pre_incubation Pre-incubate enzyme and inhibitor plate_setup->pre_incubation add_substrate Add Nitrocefin to initiate reaction pre_incubation->add_substrate kinetic_reading Kinetic measurement of absorbance at 490 nm add_substrate->kinetic_reading data_analysis Calculate reaction rates and plot dose-response curve kinetic_reading->data_analysis determine_ic50 Determine IC50 value data_analysis->determine_ic50

Caption: A typical experimental workflow for determining the IC50 of a β-lactamase inhibitor.

References

Safety Operating Guide

Essential Guidance for the Handling and Disposal of BRL-42715

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety and adhere to strict regulatory protocols when handling and disposing of chemical compounds. This document provides essential logistical information and procedural guidance for BRL-42715, a potent β-lactamase inhibitor. The following procedures are based on established best practices for handling research-grade chemicals where a comprehensive Safety Data Sheet (SDS) is not publicly available. It is imperative to obtain the official SDS from your supplier for detailed and specific safety information before commencing any work with this compound.

General Safety and Handling Precautions

Given the absence of a publicly available Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as a substance of unknown toxicity and to apply the highest safety standards. The following table summarizes general handling precautions for research chemicals of this nature.

Precaution CategoryRecommended Procedure
Personal Protective Equipment (PPE) Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. In the case of handling powders or creating aerosols, a properly fitted respirator is recommended.
Engineering Controls All handling of this compound, especially weighing and reconstituting, should be performed in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
Hygiene Practices Avoid all direct contact with the skin and eyes. Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Consult the supplier's product information sheet for any specific storage temperature requirements.
Spill Response In the event of a spill, evacuate the immediate area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The following protocol outlines a general procedure for the disposal of research-grade chemical waste. This protocol is a general guideline and must be adapted to comply with your institution's specific policies and local, state, and federal regulations.

  • Waste Identification and Segregation:

    • All waste materials containing this compound, including unused solid compound, solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be classified as chemical waste.

    • Segregate this compound waste from other waste streams to prevent accidental reactions.

  • Waste Collection:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible waste container.

    • The container must be kept closed except when adding waste.

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste" and a detailed description of its contents, including the full chemical name "this compound" and its estimated concentration and quantity.

    • Ensure the label includes the date of waste accumulation.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

    • Ensure the storage area is well-ventilated and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound, from the point of waste generation to its final disposal by a certified service.

G cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) cluster_disposal External Disposal A Waste Generation (Unused this compound, Contaminated Items) B Segregate this compound Waste A->B C Collect in Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS D->E Researcher Action F EHS Transports Waste to Central Accumulation Facility E->F G Waste Manifested and Transported by Certified Hazardous Waste Vendor F->G H Final Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) G->H

General Workflow for this compound Waste Disposal

Safeguarding Researchers: A Comprehensive Guide to Handling BRL-42715

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for the Novel β-Lactamase Inhibitor

In the fast-paced environment of drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling BRL-42715, a potent, novel β-lactamase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this research compound, this document outlines best practices based on general guidelines for handling new, potent chemical entities.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, categorized by the level of hazard potential associated with the procedure.

Hazard Level Required Personal Protective Equipment
Low Hazard (e.g., handling sealed containers, transport within the lab)- Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair)
Medium Hazard (e.g., preparing solutions, performing dilutions)- Chemical-resistant laboratory coat or gown- Chemical splash goggles- Nitrile gloves (double-gloving recommended)
High Hazard (e.g., working with powder or neat material, potential for aerosolization)- Disposable solid-front gown- Face shield and chemical splash goggles- Double nitrile gloves with cuffs over the gown sleeves- Respiratory protection (e.g., N95 respirator or higher, based on risk assessment)

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to ensure safety and maintain the integrity of the compound.

Experimental Workflow for Handling this compound

This compound Handling Workflow cluster_0 Preparation cluster_1 Handling and Experimentation cluster_2 Cleanup and Disposal Receipt_and_Inspection Receipt and Inspection - Verify container integrity - Log into inventory Risk_Assessment Conduct Risk Assessment - Review available data - Identify potential hazards Receipt_and_Inspection->Risk_Assessment Proceed if intact Don_PPE Don Appropriate PPE - Select based on hazard level Risk_Assessment->Don_PPE Weighing Weighing - Use ventilated balance enclosure or fume hood Don_PPE->Weighing Solution_Preparation Solution Preparation - Work in a chemical fume hood Weighing->Solution_Preparation Experimentation Experimentation - Follow approved protocol Solution_Preparation->Experimentation Decontamination Decontaminate Surfaces - Use appropriate cleaning agent Experimentation->Decontamination Doff_PPE Doff PPE - Follow proper removal sequence Decontamination->Doff_PPE Waste_Disposal Waste Disposal - Segregate and label hazardous waste Doff_PPE->Waste_Disposal

Caption: General workflow for safely handling the novel research chemical this compound.

Disposal Plan

Proper disposal of investigational compounds is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol for this compound Waste:

  • Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated as hazardous chemical waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the primary hazard (e.g., "Potent Compound," "Chemical Hazard").

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols: Risk Assessment for Handling a Novel Compound

Given the limited publicly available safety data for this compound, a thorough risk assessment is a mandatory prerequisite for any experimental work.

Methodology for a Qualitative Risk Assessment:

  • Hazard Identification:

    • Chemical Properties: Review any available information on the chemical class (β-lactamase inhibitors, penem antibiotics) to infer potential hazards such as sensitization.

    • Physical Form: Assess the risk associated with the physical form (e.g., powder has a higher risk of inhalation than a solution).

    • Quantity: Determine the amount of material to be handled.

  • Exposure Assessment:

    • Routes of Exposure: Identify potential routes of exposure, including inhalation, dermal contact, and ingestion.

    • Procedures: Analyze each step of the planned experiment to identify potential for exposure (e.g., weighing, solution preparation, transfer).

  • Risk Characterization:

    • Based on the identified hazards and potential for exposure, determine the level of risk (low, medium, high) for each experimental step.

  • Control Measures:

    • Based on the risk characterization, select appropriate control measures, including engineering controls (e.g., chemical fume hood, ventilated balance enclosure), administrative controls (e.g., standard operating procedures, training), and personal protective equipment (as outlined in the table above).

  • Documentation and Review:

    • Document the risk assessment and have it reviewed and approved by the principal investigator and the institutional EHS department before commencing any work.

By adhering to these rigorous safety protocols and operational plans, researchers can confidently and safely advance their work with novel compounds like this compound, fostering a culture of safety and innovation in the pursuit of new therapies.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.